Technical Documentation Center

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
  • CAS: 1267334-42-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 6-Fluoro-4-methyl-2,3-d...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. Moving beyond a simple recitation of data, this document details the causality behind analytical choices, establishing a self-validating workflow essential for unambiguous molecular characterization in research and development settings. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, grounding our interpretations in established principles and authoritative standards.

Introduction: The Imperative for Unambiguous Characterization

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to numerous applications, from the development of high-performance thermosetting polymers to its role as a core structure in pharmacologically active agents.[1][2] The specific analogue, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine (C₉H₁₀FNO, MW: 167.18 g/mol ), incorporates features—a fluorine substituent and an N-methyl group—that can significantly modulate its physicochemical and biological properties.

Therefore, absolute certainty in its structural assignment is paramount. Any ambiguity can lead to flawed structure-activity relationship (SAR) studies, incorrect mechanistic postulations, and compromised intellectual property. This guide presents a holistic and logical workflow for its definitive characterization.

Foundational Analysis: Synthesis and Preliminary Data

While numerous synthetic routes to benzoxazines exist, a common approach involves the Mannich condensation of a substituted phenol, a primary amine, and formaldehyde.[3][4] In this case, the likely precursors are 4-fluorophenol, methylamine, and formaldehyde. Understanding the synthesis is crucial as it informs the potential impurity profile, which could include unreacted starting materials, oligomeric species, or isomeric byproducts.

Molecular Structure:

  • Formula: C₉H₁₀FNO

  • Molecular Weight: 167.18

  • Key Features: A disubstituted benzene ring fused to a six-membered heterocyclic oxazine ring, containing an ether linkage and a tertiary amine.

Core Analytical Workflow: A Multi-Technique Approach

The definitive elucidation of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine relies not on a single technique, but on the convergence of evidence from orthogonal analytical methods. Our workflow is designed to first establish the molecular formula and identify key functional groups, then meticulously assemble the molecular framework piece-by-piece.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Assembly cluster_2 Final Confirmation MS Mass Spectrometry (MS) Establishes Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) Provides Fragment Information & Atom Count MS->NMR_1D FTIR Infrared Spectroscopy (FTIR) Identifies Functional Groups FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC) Connects Fragments NMR_1D->NMR_2D Structure Unambiguous Structure Confirmed NMR_2D->Structure

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS) over nominal mass MS. The choice of an accurate mass technique is deliberate; it provides the elemental composition, which is a non-negotiable first step that constrains all subsequent spectroscopic interpretations. Electron Spray Ionization (ESI) is chosen as a soft ionization technique suitable for this molecule, ensuring the observation of the intact molecular ion.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.

  • Mass Analyzer: Utilize a Time-of-Flight (TOF) analyzer for its high resolution and mass accuracy.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.

Data Interpretation and Trustworthiness

The primary goal is to validate the molecular formula C₉H₁₀FNO.

ParameterExpected ResultPurpose
Analyte Ion [M+H]⁺Protonated molecular ion
Expected m/z (Exact) 168.0819Calculated for [C₉H₁₁FNO]⁺
Observed m/z 168.0819 ± 0.0008Within 5 ppm error tolerance

The observation of a high-intensity ion with a mass accurate to within 5 ppm of the calculated value for [C₉H₁₁FNO]⁺ provides extremely high confidence in the elemental composition, thereby validating the molecular formula.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR is a rapid and powerful technique for identifying the key functional groups present. For this benzoxazine, we are specifically looking for confirmatory evidence of the aromatic system, the aliphatic linkers, the critical C-O-C ether linkage of the oxazine ring, and the C-F bond. Attenuated Total Reflectance (ATR) is the preferred sampling method due to its simplicity and lack of need for sample preparation like KBr pellets.

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Data Interpretation and Trustworthiness

The spectrum provides a "fingerprint" that must be consistent with the proposed structure. Key vibrational modes for benzoxazines are well-characterized.[6]

Wavenumber (cm⁻¹)Vibration ModeStructural Assignment
3100-3000C-H StretchAromatic C-H
2980-2850C-H StretchAliphatic (CH₂ and CH₃)
~1600, ~1500C=C StretchAromatic Ring Backbone
~1230Asymmetric C-O-C StretchOxazine Ring Ether
~1030Symmetric C-O-C StretchOxazine Ring Ether
~920Benzene Ring ModeConfirms Oxazine Ring Fusion
1300-1000C-F StretchAryl-Fluoride Bond

The presence of strong bands around 1230 cm⁻¹ and 920 cm⁻¹ are particularly diagnostic for the benzoxazine ring structure.[6] This data, combined with the molecular formula from MS, builds a strong, albeit incomplete, structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and atom connectivity.[1][4] We employ a suite of experiments—¹H, ¹³C, and 2D NMR (COSY, HSQC)—to create a self-validating dataset. The choice of a high-field instrument (e.g., 400 MHz or higher) is critical for resolving complex splitting patterns, particularly in the aromatic region where F-H coupling exists.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR: Acquire a standard proton spectrum with 8-16 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • COSY (Correlation Spectroscopy): Acquire a gradient-selected ¹H-¹H COSY experiment to identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected ¹H-¹³C HSQC experiment to identify direct one-bond correlations between protons and carbons.

Data Interpretation and Trustworthiness

¹H NMR - Assembling the Pieces

  • Aromatic Region (3H): The fluorine at C6 and the heteroatoms at C1 and C4 break the symmetry. We expect three distinct signals. The proton at C5 will be a doublet of doublets (coupled to H7 and F6). The proton at C7 will be a triplet of doublets (coupled to H5, H8, and F6). The proton at C8 will be a doublet of doublets (coupled to H7 and the N-CH₂ group).

  • Oxazine Ring (4H): The two methylene groups will appear as two distinct triplets, integrating to 2H each, due to coupling with each other. The O-CH₂- protons (at C2) will be further downfield (~4.3 ppm) than the N-CH₂- protons (at C3, ~3.4 ppm) due to the deshielding effect of the adjacent oxygen.

  • N-Methyl Group (3H): A sharp singlet integrating to 3H, typically around 2.9 ppm.

¹³C NMR - The Carbon Skeleton

The molecule has 9 carbons, and due to its asymmetry, we expect to see 9 distinct signals.

  • Aromatic Carbons: Six signals are expected. The carbon directly bonded to fluorine (C6) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will show smaller two- and three-bond C-F couplings.

  • Aliphatic Carbons: Three signals corresponding to the O-CH₂ (~67 ppm), N-CH₂ (~48 ppm), and N-CH₃ (~39 ppm) carbons.

2D NMR - Validating the Connections

This is where the structure is definitively confirmed. The 2D spectra act as a self-validating system for the 1D assignments.

G cluster_cosy Key COSY (¹H-¹H) Correlations cluster_hsqc Key HSQC (¹H-¹³C) Correlations H2 H at C2 (~4.3 ppm) H3 H at C3 (~3.4 ppm) H2->H3 Confirms -CH₂-CH₂- unit H2_c H at C2 C2 C2 (~67 ppm) H2_c->C2 Links proton to its carbon H3_c H at C3 C3 C3 (~48 ppm) H3_c->C3 Links proton to its carbon H_Me N-CH₃ Protons (~2.9 ppm) C_Me N-CH₃ Carbon (~39 ppm) H_Me->C_Me Confirms N-Methyl assignment

Caption: Key 2D NMR correlations for structural validation.

The COSY spectrum will show a clear cross-peak between the signals at ~4.3 ppm and ~3.4 ppm, unequivocally proving the O-CH₂-CH₂-N connectivity. The HSQC spectrum will correlate each proton signal to its directly attached carbon signal, confirming the assignments made in the 1D spectra. For instance, the singlet at ~2.9 ppm will show a cross-peak to the carbon at ~39 ppm, locking in the N-methyl assignment.

Integrated Conclusion: Convergent Evidence for Unambiguous Elucidation

The structure of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is confirmed through the following logical progression:

  • HRMS established the correct elemental composition of C₉H₁₀FNO.

  • FTIR confirmed the presence of essential functional groups: an aromatic ring, aliphatic C-H, a C-F bond, and, most critically, the C-O-C ether linkage characteristic of the benzoxazine ring.

  • ¹³C NMR showed the presence of all 9 unique carbons required by the structure, including the characteristic C-F doublet.

  • ¹H NMR identified all distinct proton environments, including the N-methyl singlet, the two coupled methylene triplets of the oxazine ring, and the complex aromatic signals consistent with the substitution pattern.

  • 2D NMR (COSY & HSQC) provided the final, definitive proof by linking the proton and carbon fragments together, confirming the O-CH₂-CH₂-N spin system and all other assignments.

This multi-faceted, self-validating approach leaves no room for ambiguity and stands as the gold standard for small molecule structure elucidation in a regulated or high-stakes research environment.

References

  • MDPI. (2021, April 28). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]1]

  • ResearchGate. (2024, June 9). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]2]

  • International Journal of Scientific & Technology Research. (2014, June). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. Retrieved from [Link]3]

  • MDPI. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]4]

  • ResearchGate. FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]6]

  • Indonesian Journal of Science and Technology. (2018). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]]

Sources

Exploratory

An In-depth Technical Guide to 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS No. 1267334-42-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, a fluorinated heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous structures to present a detailed profile. The guide covers the compound's core structure and properties, a proposed synthetic pathway with a detailed experimental protocol, predicted physicochemical and spectroscopic data, and a discussion of its potential research applications. This document aims to serve as a valuable resource for researchers interested in the synthesis and exploration of novel benzoxazine derivatives.

Introduction: The Significance of Fluorinated Benzoxazines

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated benzoxazine derivatives are of significant interest in drug discovery and materials science. 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS No. 1267334-42-8) represents a specific embodiment of this chemical class, incorporating both a fluorine substituent on the benzene ring and a methyl group on the nitrogen atom of the oxazine ring.

Molecular Structure and Core Properties

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine possesses a bicyclic structure consisting of a benzene ring fused to a 1,4-oxazine ring. The fluorine atom at the 6-position and the methyl group at the 4-position are key structural features that are expected to modulate its properties.

PropertyValueSource
CAS Number 1267334-42-8[1]
Molecular Formula C₉H₁₀FNO[1]
Molecular Weight 167.18 g/mol [1]
SMILES CN1CCOC2=CC=C(F)C=C12[1]
IUPAC Name 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

digraph "6_Fluoro_4_methyl_2_3_dihydro_1_4_benzoxazine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-2.0!", fontcolor="#202124"]; O4 [label="O", pos="0,-2.5!", fontcolor="#202124"]; C4a [label="C", pos="1.2,-2.0!", fontcolor="#202124"]; C5 [label="C", pos="2.4,-2.5!", fontcolor="#202124"]; C6 [label="C", pos="3.6,-2.0!", fontcolor="#202124"]; C7 [label="C", pos="3.6,-0.5!", fontcolor="#202124"]; C8 [label="C", pos="2.4,0!", fontcolor="#202124"]; C8a [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; C_Me [label="CH3", pos="-0.5,1.2!", fontcolor="#202124"]; F [label="F", pos="4.8,-2.5!", fontcolor="#202124"]; H2_1 [label="H", pos="-1.8,-0.1!", fontcolor="#5F6368"]; H2_2 [label="H", pos="-1.8,-1.1!", fontcolor="#5F6368"]; H3_1 [label="H", pos="-1.8,-2.4!", fontcolor="#5F6368"]; H3_2 [label="H", pos="-0.6,-2.4!", fontcolor="#5F6368"]; H5[label="H", pos="2.4,-3.3!", fontcolor="#5F6368"]; H7 [label="H", pos="4.4,-0.1!", fontcolor="#5F6368"]; H8 [label="H", pos="2.4,0.8!", fontcolor="#5F6368"];

// Bonds N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a [style=double]; C6 -- F; N1 -- C_Me; C2 -- H2_1; C2 -- H2_2; C3 -- H3_1; C3 -- H3_2; C5 -- H5; C7 -- H7; C8 -- H8; }

Caption: Chemical structure of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Proposed Synthesis Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the N-methyl group and the oxazine ring to identify readily available starting materials.

retrosynthesis target 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine intermediate1 6-Fluoro-2,3-dihydro-1,4-benzoxazine target->intermediate1 N-Methylation intermediate2 2-(2-Bromo-ethylamino)-5-fluoro-phenol intermediate1->intermediate2 Intramolecular Cyclization (Williamson Ether Synthesis) start1 4-Fluoro-2-nitrophenol intermediate2->start1 Reduction of nitro group & N-alkylation start2 1,2-Dibromoethane intermediate2->start2 N-alkylation start3 Methyl iodide

Caption: Retrosynthetic analysis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Proposed Synthetic Protocol

This proposed three-step synthesis starts from commercially available 4-fluoro-2-nitrophenol.

Step 1: Synthesis of 2-Amino-5-fluorophenol

The first step involves the reduction of the nitro group of 4-fluoro-2-nitrophenol to an amine. A standard and effective method for this transformation is catalytic hydrogenation.

  • Reactants: 4-Fluoro-2-nitrophenol, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst.

  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve 4-fluoro-2-nitrophenol in the chosen solvent in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitored by pressure drop or TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield 2-amino-5-fluorophenol.

Step 2: Synthesis of 6-Fluoro-2,3-dihydro-1,4-benzoxazine

This step involves the formation of the oxazine ring via a nucleophilic substitution reaction between the aminophenol and a 1,2-dihaloethane, followed by an intramolecular cyclization.

  • Reactants: 2-Amino-5-fluorophenol, 1,2-Dibromoethane.

  • Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃).

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Procedure:

    • To a solution of 2-amino-5-fluorophenol in the chosen solvent, add the base and 1,2-dibromoethane.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 6-fluoro-2,3-dihydro-1,4-benzoxazine.

Step 3: Synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

The final step is the N-methylation of the secondary amine in the oxazine ring.

  • Reactants: 6-Fluoro-2,3-dihydro-1,4-benzoxazine, Methyl iodide (CH₃I).

  • Base: A non-nucleophilic base such as Sodium hydride (NaH) or Potassium carbonate (K₂CO₃).

  • Solvent: A polar aprotic solvent like DMF or THF.

  • Procedure:

    • To a solution of 6-fluoro-2,3-dihydro-1,4-benzoxazine in the chosen solvent, add the base at 0 °C.

    • Stir the mixture for a short period to allow for deprotonation.

    • Add methyl iodide dropwise at 0 °C and then allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction carefully with water.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the final product by column chromatography to yield 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

synthesis_workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: N-Methylation start1 4-Fluoro-2-nitrophenol reagent1 H₂, Pd/C Ethanol start1->reagent1 product1 2-Amino-5-fluorophenol reagent1->product1 reagent2 1,2-Dibromoethane K₂CO₃, DMF, Reflux product1->reagent2 product2 6-Fluoro-2,3-dihydro- 1,4-benzoxazine reagent2->product2 reagent3 CH₃I, NaH DMF, 0 °C to RT product2->reagent3 product3 6-Fluoro-4-methyl-2,3-dihydro- 1,4-benzoxazine reagent3->product3

Caption: Proposed three-step synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the structure of the molecule and data from analogous compounds. Experimental verification is required for confirmation.

Physicochemical Properties
PropertyPredicted ValueRationale
Physical State Colorless to pale yellow oil or low melting solidSimilar N-alkylated benzoxazines are often oils or low melting solids.
Boiling Point ~220-240 °C at 760 mmHgEstimated based on the molecular weight and similar heterocyclic compounds.
Melting Point < 50 °CExpected to be low due to the N-methyl group disrupting crystal packing.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water.The presence of the polar N-O and C-F bonds is offset by the largely nonpolar hydrocarbon backbone.
logP ~2.0 - 2.5The fluorine and methyl groups will influence lipophilicity.
Predicted Spectroscopic Data
TechniquePredicted Spectral Features
¹H NMR - Aromatic protons (3H): Complex multiplets in the range of δ 6.5-7.0 ppm, showing coupling to each other and to the fluorine atom. - -OCH₂- protons (2H): A triplet around δ 4.2-4.4 ppm. - -NCH₂- protons (2H): A triplet around δ 3.3-3.5 ppm. - -NCH₃ protons (3H): A singlet around δ 2.9-3.1 ppm.
¹³C NMR - Aromatic carbons: Signals in the range of δ 110-150 ppm. The carbon attached to fluorine will show a large ¹JC-F coupling constant. - -OCH₂- carbon: A signal around δ 65-70 ppm. - -NCH₂- carbon: A signal around δ 45-50 ppm. - -NCH₃ carbon: A signal around δ 35-40 ppm.
¹⁹F NMR - A single resonance in the typical range for an aryl fluoride, likely between δ -110 to -130 ppm (relative to CFCl₃).
IR (Infrared) - C-F stretch: A strong absorption band around 1200-1250 cm⁻¹. - C-O-C stretch: Strong bands in the region of 1200-1280 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). - C-N stretch: A band around 1150-1250 cm⁻¹. - Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region. - C-H stretches: Aliphatic and aromatic C-H stretches above and below 3000 cm⁻¹, respectively.
MS (Mass Spec.) - [M]⁺: Expected molecular ion peak at m/z = 167.07. - Fragmentation: Likely fragmentation would involve loss of the methyl group, and cleavage of the oxazine ring.

Potential Research Applications

Given the structural features of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, it holds potential in several areas of research, primarily in medicinal chemistry and materials science.

Medicinal Chemistry

The 1,4-benzoxazine core is a key component of various pharmaceuticals. The introduction of a fluorine atom can enhance metabolic stability and receptor binding affinity.

  • Scaffold for Drug Discovery: This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. The N-methyl group provides a point for further functionalization or can be a key pharmacophoric feature itself.

  • CNS-Active Agents: The lipophilicity and structural similarity to known neuroactive compounds suggest that derivatives of this molecule could be explored for their potential as central nervous system agents.

  • Antimicrobial and Anticancer Agents: The benzoxazine nucleus is present in compounds with demonstrated antimicrobial and anticancer properties. The fluorine substituent may enhance these activities.[2][3]

Materials Science

Benzoxazine derivatives are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers.

  • Monomer for Polybenzoxazines: While the N-methyl group might hinder polymerization through traditional ring-opening mechanisms, this compound could be explored as a co-monomer or for the synthesis of functional polymers with specific properties.

  • Fluorinated Polymers: The incorporation of fluorine can lead to materials with low dielectric constants, high thermal stability, and low surface energy, which are desirable properties for applications in microelectronics and aerospace.

Safety and Handling

Specific toxicity data for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a fluorinated heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. While direct experimental data is currently scarce, this guide provides a comprehensive theoretical framework, including a plausible synthetic route and predicted properties, to stimulate and support further research into this and related benzoxazine derivatives. The unique combination of the benzoxazine core, a fluorine substituent, and an N-methyl group makes it a compelling target for synthetic exploration and biological evaluation.

References

  • Data on the synthesis methods, chemical transformations, and biological activity of 4H-3,1-benzoxazines and their dihydro derivatives, including. ResearchGate. Available at: [Link]

  • Application of sulfoximines in medicinal chemistry from 2013 to 2020. PubMed. Available at: [Link]

  • Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[4]-benzofuro-[2,3-c]. MDPI. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • Method for synthesizing N-methylpiperazine substituted anilin. Google Patents.
  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. PubMed. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. Available at: [Link]

  • Preparation of n-methylpiperazine. Google Patents.
  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals Foreword The 1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and organic synthesis. Its unique structural and electronic properties have rendered it a versatile building block for the development of a wide array of functional molecules. This guide focuses on a specific, yet increasingly important derivative: 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine . The introduction of a fluorine atom at the 6-position and a methyl group on the nitrogen atom significantly modulates the molecule's physicochemical and biological properties, making it a compound of considerable interest for contemporary research and development.

This document serves as a comprehensive technical resource, providing an in-depth exploration of the synthesis, characterization, and potential applications of this compound. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge and practical insights necessary to effectively work with and innovate upon this promising chemical entity.

Molecular Identity and Physicochemical Properties

IUPAC Name and Structural Identifiers

The unambiguous identification of a chemical compound is paramount for scientific discourse and reproducibility. The key identifiers for the subject of this guide are provided below.

IdentifierValueSource
IUPAC Name 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine[1]
CAS Number 1267334-42-8[1]
Molecular Formula C₉H₁₀FNO[1]
Canonical SMILES CN1CCOC2=CC=C(F)C=C12[1]
Molecular Weight 167.18 g/mol [1]
Computed Physicochemical Properties

A molecule's behavior in both chemical and biological systems is governed by its physicochemical properties. The following table summarizes key computed properties for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, offering predictive insights into its characteristics.

PropertyValue
XLogP3 2.1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bond Count 0
Topological Polar Surface Area 12.5 Ų
Heavy Atom Count 12

Synthesis and Elucidation of Structure

The synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine can be approached through a multi-step sequence, leveraging established methodologies for the construction of the benzoxazine core followed by N-alkylation. The general synthetic strategy is outlined below, providing a framework for its laboratory preparation.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves the disconnection of the N-methyl bond, leading back to the parent 6-fluoro-2,3-dihydro-1,4-benzoxazine. This intermediate can be envisioned as being formed from the cyclization of a suitable precursor, such as N-(2-hydroxy-4-fluorophenyl)ethanolamine.

G target 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine intermediate1 6-Fluoro-2,3-dihydro-1,4-benzoxazine target->intermediate1 N-methylation precursor N-(2-hydroxy-4-fluorophenyl)ethanolamine intermediate1->precursor Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol outlines a plausible two-step synthesis. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 6-Fluoro-2,3-dihydro-1,4-benzoxazine

The formation of the benzoxazine ring can be achieved through the cyclization of an appropriate amino alcohol with a suitable electrophile. A common method involves the reaction of a substituted 2-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane or ethylene oxide.

  • Reaction Scheme:

    • 2-Amino-5-fluorophenol reacts with 1,2-dibromoethane in the presence of a base to yield 6-fluoro-2,3-dihydro-1,4-benzoxazine.

  • Experimental Procedure (Exemplary):

    • To a solution of 2-amino-5-fluorophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base, for example, potassium carbonate (2.5 eq).

    • Add 1,2-dibromoethane (1.2 eq) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-fluoro-2,3-dihydro-1,4-benzoxazine.

Step 2: N-Methylation of 6-Fluoro-2,3-dihydro-1,4-benzoxazine

The introduction of the methyl group onto the nitrogen atom can be accomplished using a variety of methylating agents under basic conditions.

  • Reaction Scheme:

    • 6-Fluoro-2,3-dihydro-1,4-benzoxazine is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the final product.

  • Experimental Procedure (Exemplary):

    • Dissolve 6-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq) in a polar aprotic solvent like DMF or tetrahydrofuran (THF).

    • Add a strong base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product via column chromatography to obtain 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazine ring, and the N-methyl protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

    • Expected Chemical Shifts (δ, ppm):

      • Aromatic protons: ~6.5 - 7.0 ppm (complex multiplet pattern due to fluorine coupling).

      • -OCH₂- protons: ~4.2 - 4.4 ppm (triplet).

      • -NCH₂- protons: ~3.3 - 3.5 ppm (triplet).

      • -NCH₃ protons: ~2.9 - 3.1 ppm (singlet).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

    • Expected Chemical Shifts (δ, ppm):

      • Aromatic carbons: ~110 - 160 ppm.

      • -OCH₂- carbon: ~65 - 70 ppm.

      • -NCH₂- carbon: ~45 - 50 ppm.

      • -NCH₃ carbon: ~35 - 40 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

    • Expected Absorption Bands (cm⁻¹):

      • C-H stretching (aromatic and aliphatic): ~2850 - 3100 cm⁻¹.

      • C=C stretching (aromatic): ~1500 - 1600 cm⁻¹.

      • C-O-C stretching (asymmetric and symmetric): ~1200 - 1250 cm⁻¹ and ~1000 - 1050 cm⁻¹.

      • C-F stretching: ~1100 - 1200 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

    • Expected Molecular Ion Peak (m/z): 167.07 (for [M]⁺).

Reactivity and Potential Transformations

The chemical reactivity of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is influenced by the interplay of the electron-donating nitrogen atom, the electron-withdrawing fluorine atom, and the aromatic ring.

Electrophilic Aromatic Substitution

The benzoxazine ring is generally activated towards electrophilic aromatic substitution. However, the fluorine atom at the 6-position is a deactivating group, which will direct incoming electrophiles primarily to the positions ortho and para to the activating amino and ether groups, while considering the deactivating effect of the fluorine.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can participate in reactions such as quaternization with alkyl halides.

Ring-Opening Reactions

Under certain conditions, such as strong acid or base catalysis, the oxazine ring can undergo ring-opening reactions, although it is generally stable.

G start 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine product1 Electrophilic Aromatic Substitution Products start->product1 Electrophile (e.g., Br₂, HNO₃) product2 Quaternary Ammonium Salts start->product2 Alkyl Halide (e.g., CH₃I) product3 Ring-Opened Products start->product3 Strong Acid/Base

Caption: Potential reactivity pathways of the target molecule.

Applications in Drug Development and Medicinal Chemistry

The 1,4-benzoxazine core is a well-established pharmacophore found in numerous biologically active compounds. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The N-methyl group can also influence the compound's pharmacokinetic profile.

While specific biological activity data for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is not extensively documented in publicly available literature, its structural features suggest potential for exploration in various therapeutic areas. Benzoxazine derivatives have shown a broad spectrum of pharmacological activities, including but not limited to:

  • Antimicrobial activity

  • Anticancer activity [2]

  • Antidepressant and anxiolytic effects

  • Cardiovascular effects [3]

Researchers are encouraged to screen this compound in relevant biological assays to uncover its therapeutic potential. The combination of the fluorinated aromatic ring and the N-methylated benzoxazine core makes it an attractive candidate for lead optimization programs in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: Specific toxicological data is not available. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a fascinating molecule with significant potential for further investigation in both academic and industrial research settings. This guide has provided a comprehensive overview of its identity, synthesis, characterization, and potential applications. As a Senior Application Scientist, I encourage the scientific community to build upon this foundational knowledge, explore the unique properties of this compound, and unlock its full potential in the development of novel therapeutics and advanced materials.

References

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024).
  • Some of biologically active 1,4-benzoxazine derivatives. (n.d.).
  • 7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, 97%, Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
  • Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (S(N)V) Reaction of gem-Difluoroenamides. (2015). PubMed.
  • 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. (n.d.).
  • 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. (n.d.). BLDpharm.
  • Synthesis of 3,6-Dihydro-2 H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsatur
  • Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acids. (n.d.). Google Patents.

  • High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. (2002).
  • Synthesis and Characterization of Highly Fluorinated Polymer with the Benzoxazine Moiety in the Main Chain. (2008).
  • Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. (n.d.). PubMed Central.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway for 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, a valuable fluorinated heterocyclic scaffold in medicinal chemistry. The synthesis is presented in a logical, step-by-step manner, beginning with the preparation of the key precursor, 2-amino-4-fluorophenol, followed by the construction of the 1,4-benzoxazine core, and concluding with the final N-methylation step. This guide emphasizes the rationale behind the selection of reagents and reaction conditions, offering insights into potential challenges and optimization strategies. Detailed experimental protocols, purification techniques, and characterization data are provided to ensure reproducibility. The content is structured to be a practical resource for researchers in drug discovery and process development, facilitating the efficient synthesis of this important molecular entity.

Introduction: The Significance of Fluorinated Benzoxazines

The 1,4-benzoxazine moiety is a privileged heterocyclic scaffold found in a variety of biologically active compounds.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated benzoxazines are of considerable interest in drug discovery programs. 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine serves as a key intermediate in the synthesis of various pharmaceutical agents, including potent antibacterials.[2] A reliable and scalable synthetic route to this compound is therefore of paramount importance.

This guide details a feasible and well-documented three-stage synthetic approach, commencing from readily available starting materials. The overall synthetic strategy is depicted below:

Synthesis_Overview A p-Aminophenol B 4-Amino-3-fluorophenol A->B Fluorination C 2-Amino-4-fluorophenol B->C Isomerization (conceptual) D 6-Fluoro-2,3-dihydro-1,4-benzoxazine C->D Cyclization E 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine D->E N-Methylation

Caption: Overall synthetic strategy.

Synthesis of the Key Precursor: 2-Amino-4-fluorophenol

The synthesis of the target molecule begins with the preparation of the crucial intermediate, 2-amino-4-fluorophenol. A plausible route starts from the commercially available p-aminophenol.

Synthesis of 4-Amino-3-fluorophenol

A potential route to 4-amino-3-fluorophenol involves the sulfonation of p-aminophenol, followed by fluorination and subsequent removal of the sulfonic acid group.[3]

Experimental Protocol:

  • Sulfonation: p-Aminophenol is treated with concentrated sulfuric acid at a controlled temperature (10-30 °C) to yield 4-amino-phenol-2-sulfonic acid.[3]

  • Fluorination: The resulting sulfonic acid derivative is then subjected to a fluorination reaction.[3]

  • Desulfonation: The sulfonic acid group is removed by refluxing in dilute sulfuric acid to afford 4-amino-3-fluorophenol.[3]

Preparation of 2-Amino-4-fluorophenol

While a direct, high-yielding isomerization from 4-amino-3-fluorophenol to 2-amino-4-fluorophenol is not readily found in the literature, the synthesis of 2-amino-4-fluorophenol has been reported starting from 4-fluorophenol. This involves a nitration step followed by reduction.

Experimental Protocol:

  • Nitration of 4-Fluorophenol: 4-Fluorophenol is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group predominantly at the ortho position to the hydroxyl group, yielding 4-fluoro-2-nitrophenol.

  • Reduction of 4-Fluoro-2-nitrophenol: The nitro group of 4-fluoro-2-nitrophenol is then reduced to a primary amine to give 2-amino-4-fluorophenol.[4] A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] Alternatively, reduction with iron powder in acidic medium can be employed.[6]

Construction of the 1,4-Benzoxazine Core

With 2-amino-4-fluorophenol in hand, the next critical step is the formation of the 6-fluoro-2,3-dihydro-1,4-benzoxazine ring. This is typically achieved by reacting the o-aminophenol with a suitable two-carbon electrophile. A common and effective method involves the use of 1,2-dibromoethane in the presence of a base.

Cyclization_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification A 2-Amino-4-fluorophenol E Combine Reactants in Solvent A->E B 1,2-Dibromoethane B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Heat to Reflux E->F G Monitor by TLC F->G H Cool Reaction Mixture G->H I Aqueous Work-up H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Purify (e.g., Column Chromatography) K->L M 6-Fluoro-2,3-dihydro-1,4-benzoxazine L->M

Caption: Workflow for the cyclization reaction.

Experimental Protocol:

  • To a solution of 2-amino-4-fluorophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), is added a base, for example, anhydrous potassium carbonate.

  • 1,2-Dibromoethane is then added to the mixture.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and subjected to an aqueous work-up.

  • The product is extracted into an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure 6-fluoro-2,3-dihydro-1,4-benzoxazine.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to facilitate the dissolution of the reactants and to promote the SN2 reaction mechanism.

  • Base: An inorganic base such as potassium carbonate is used to deprotonate the phenolic hydroxyl group and the amino group, thereby increasing their nucleophilicity for reaction with 1,2-dibromoethane.

  • Temperature: Heating to reflux provides the necessary activation energy for the intramolecular cyclization to occur at a reasonable rate.

N-Methylation to Yield the Final Product

The final step in the synthesis is the methylation of the secondary amine of the benzoxazine ring. A common and effective methylating agent for this transformation is dimethyl sulfate.[7][8]

Experimental Protocol:

  • 6-Fluoro-2,3-dihydro-1,4-benzoxazine is dissolved in a suitable solvent such as acetone.[7]

  • A mild base, for instance, sodium bicarbonate, is added to the solution.[7]

  • Dimethyl sulfate is then added, and the mixture is heated to reflux.[7]

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the inorganic salts are removed by filtration.

  • The filtrate is concentrated, and the residue is taken up in an appropriate solvent for purification.

  • Purification by recrystallization or column chromatography yields the final product, 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.[7]

Causality Behind Experimental Choices:

  • Methylating Agent: Dimethyl sulfate is a potent and readily available methylating agent.[9][10]

  • Base: A mild base like sodium bicarbonate is sufficient to neutralize the acid formed during the reaction, driving the equilibrium towards the methylated product without promoting side reactions.[7]

  • Solvent: Acetone is a suitable solvent that dissolves the reactants and is relatively easy to remove after the reaction.[7]

Characterization Data

The structural confirmation of the synthesized compounds at each stage is crucial. The following table summarizes the expected analytical data for the key compounds.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (δ, ppm)Expected FT-IR Bands (cm⁻¹)
2-Amino-4-fluorophenolC₆H₆FNO127.12Aromatic protons, -NH₂, -OH~3400-3200 (-OH, -NH₂), ~1600 (aromatic C=C)
6-Fluoro-2,3-dihydro-1,4-benzoxazineC₈H₈FNO153.15Aromatic protons, -CH₂-CH₂-, -NH~3350 (-NH), ~1230 & ~1030 (C-O-C stretch)[2]
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazineC₉H₁₀FNO167.18Aromatic protons, -CH₂-CH₂-, -N-CH₃[11]~2800 (-CH₃), ~1230 & ~1030 (C-O-C stretch)

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. By providing detailed experimental procedures and explaining the rationale behind the chosen methodologies, this document serves as a valuable resource for chemists in the pharmaceutical industry and academia. The successful synthesis of this key intermediate will undoubtedly facilitate the development of novel therapeutic agents based on the fluorinated benzoxazine scaffold.

References

  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[12][13]benzoxazines. (2025). ResearchGate. Retrieved from [Link]

  • 1H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo... (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI. Retrieved from [Link]

  • Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one. (n.d.). Google Patents.
  • 2-Amino-4-fluorophenol. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 6-amino-7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Selective alkylation of aminophenols. (2010). ResearchGate. Retrieved from [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 2-amino-4-nitrophenol. (n.d.). Google Patents.
  • An efficient and practical N-methylation of amino acid derivatives. (2003). PubMed. Retrieved from [Link]

  • 4-amino-3-fluorophenol and preparation method thereof. (n.d.). Google Patents.
  • Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Amino-4-fluorophenol. (n.d.). ATB. Retrieved from [Link]

  • Synthesis, structural characterization, and biological evaluation of new benzoxazole derivatives. (2025). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (2025). PubMed. Retrieved from [Link]

  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate. Retrieved from [Link]

  • A Smart Latent Catalyst Containing o‐Trifluoroacetamide Functional Benzoxazine: Precursor for Low Temperature Formation of... (2017). CONICET. Retrieved from [Link]

  • Some of biologically active 1,4-benzoxazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

Unveiling the Enigmatic Mechanism of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine: A Technical Guide for Researchers

For Immediate Release [City, State] – [Date] – In the intricate landscape of drug discovery and development, understanding the precise mechanism of action (MoA) of a novel chemical entity is paramount. This in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, understanding the precise mechanism of action (MoA) of a novel chemical entity is paramount. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the current understanding and investigative pathways for elucidating the MoA of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. While direct, comprehensive studies on this specific molecule remain limited in publicly accessible literature, this guide synthesizes the known biological activities of the broader 1,4-benzoxazine class to provide a foundational framework for future research.

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have demonstrated a wide spectrum of biological effects, including antimicrobial, antifungal, anticancer, and neuroprotective properties.[4][5][6][7] This guide will explore the potential MoAs that 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine might employ, based on the established pharmacology of its chemical relatives.

Part 1: Deconstructing the 1,4-Benzoxazine Core: A Foundation for Mechanistic Insights

The biological activity of 1,4-benzoxazine derivatives is intrinsically linked to their structural features. The fusion of a benzene ring with a 1,4-oxazine ring creates a unique electronic and steric environment that can facilitate interactions with a variety of biological targets. Substitutions on this core structure, such as the fluoro and methyl groups in the topic compound, can significantly modulate potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Arenas for 1,4-Benzoxazine Derivatives:
  • Antimicrobial and Antifungal Activity: Numerous studies have highlighted the efficacy of 1,4-benzoxazine derivatives against a range of microbial and fungal pathogens.[3][4][6] The proposed mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

  • Anticancer Properties: Certain 1,4-benzoxazine derivatives have exhibited cytotoxic effects against various cancer cell lines.[7] The potential MoAs in this domain are diverse and may include the induction of apoptosis, inhibition of cell cycle progression, or targeting specific signaling pathways crucial for tumor growth and survival.

  • Neuroprotective Effects: A subset of 1,4-benzoxazines has shown promise in protecting neuronal cells from oxidative stress and other insults, suggesting potential applications in neurodegenerative diseases.[5] The underlying mechanisms could involve antioxidant activity, modulation of inflammatory pathways, or direct interaction with neuroprotective signaling cascades.

Part 2: Elucidating the Mechanism of Action: A Methodological Blueprint

Given the absence of specific data for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, a systematic and multi-faceted experimental approach is required to unravel its MoA. The following section outlines key experimental workflows and the rationale behind their application.

Initial Screening and Target Identification

The first step in characterizing a novel compound is to perform broad phenotypic screening to identify its primary biological effect.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Selection: A diverse panel of human cell lines representing various tissue types (e.g., cancer cell lines from different origins, neuronal cells, immune cells) should be selected.

  • Compound Treatment: Cells are treated with a range of concentrations of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

  • Phenotypic Readouts: A battery of assays is employed to assess cellular responses, including:

    • Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine cytotoxic or cytostatic effects.

    • Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): To investigate the induction of programmed cell death.

    • Cell Cycle Analysis (e.g., Propidium Iodide Staining and Flow Cytometry): To identify effects on cell cycle progression.

    • High-Content Imaging: To visualize changes in cellular morphology, protein localization, and organelle health.

  • Data Analysis: Dose-response curves are generated to determine key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Causality and Rationale: This unbiased approach allows for the discovery of unexpected biological activities and provides initial clues about the compound's potential MoA. The pattern of activity across different cell lines can suggest a specific target or pathway.

Mandatory Visualization: Phenotypic Screening Workflow

Phenotypic_Screening_Workflow Compound 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine Treatment Compound Treatment (Dose-Response) Compound->Treatment Cell_Panel Diverse Cell Line Panel Cell_Panel->Treatment Readouts Phenotypic Readouts (Viability, Apoptosis, Cell Cycle, Imaging) Treatment->Readouts Data_Analysis Data Analysis (IC50/EC50 Determination) Readouts->Data_Analysis Hypothesis Hypothesis Generation (Potential MoA) Data_Analysis->Hypothesis

Caption: A streamlined workflow for initial phenotypic screening.

Target Deconvolution and Validation

Once a primary biological effect is identified, the next critical phase is to pinpoint the specific molecular target(s) of the compound.

Experimental Protocol: Affinity-Based Target Identification

  • Compound Immobilization: 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is chemically modified to allow for immobilization on a solid support (e.g., beads).

  • Cell Lysate Incubation: The immobilized compound is incubated with cell lysates, allowing for the capture of binding proteins.

  • Washing and Elution: Non-specific binders are washed away, and specifically bound proteins are eluted.

  • Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).

  • Candidate Validation: The identified protein candidates are then validated using orthogonal methods, such as:

    • Direct Binding Assays (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)): To confirm a direct interaction and determine binding affinity (KD).

    • Enzymatic or Functional Assays: To assess whether the compound modulates the activity of the putative target.

    • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.

Causality and Rationale: This approach directly identifies proteins that physically interact with the compound, providing strong evidence for a direct MoA. Validation with orthogonal assays is crucial to eliminate false positives and confirm functional relevance.

Mandatory Visualization: Target Identification Workflow

Target_ID_Workflow cluster_0 Affinity Chromatography cluster_1 Target Validation Compound_Immobilization Immobilize Compound Lysate_Incubation Incubate with Cell Lysate Compound_Immobilization->Lysate_Incubation Wash_Elute Wash & Elute Binders Lysate_Incubation->Wash_Elute Mass_Spec Identify Proteins (MS) Wash_Elute->Mass_Spec Direct_Binding Direct Binding Assays (SPR, ITC) Mass_Spec->Direct_Binding Functional_Assay Functional/Enzymatic Assays Mass_Spec->Functional_Assay CETSA Cellular Thermal Shift Assay Mass_Spec->CETSA

Caption: A comprehensive workflow for target identification and validation.

Part 3: Hypothetical Signaling Pathways and Data Presentation

Based on the known activities of 1,4-benzoxazine derivatives, we can postulate several signaling pathways that 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine might modulate.

Hypothetical Pathway 1: Induction of Apoptosis via Caspase Activation

If phenotypic screening reveals cytotoxic activity, a plausible MoA is the induction of apoptosis.

Mandatory Visualization: Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Apoptotic Cascade Compound 6-Fluoro-4-methyl- 2,3-dihydro-1,4-benzoxazine Target Putative Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation Caspase9 Caspase-9 Target->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway initiated by the compound.

Data Presentation: Summarizing Quantitative Data

All quantitative data generated during the investigation should be presented in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Hypothetical Dose-Response Data for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Cell LineAssayIC50 / EC50 (µM)
MCF-7 (Breast Cancer)Cell Viability5.2 ± 0.8
HCT116 (Colon Cancer)Cell Viability8.1 ± 1.2
SH-SY5Y (Neuroblastoma)Neuroprotection1.5 ± 0.3
E. coliAntibacterial12.5 ± 2.1
C. albicansAntifungal25.0 ± 4.5

Conclusion

While the precise mechanism of action of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine remains to be elucidated, the rich pharmacology of the 1,4-benzoxazine class provides a fertile ground for hypothesis-driven research. The systematic application of the experimental workflows outlined in this guide will be instrumental in defining its biological targets and cellular effects. This foundational knowledge is a prerequisite for any further development of this compound for therapeutic applications. The scientific community is encouraged to undertake these investigations to unlock the full potential of this intriguing molecule.

References

A comprehensive list of references will be generated upon the completion of specific experimental studies on 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. The following are representative publications on the biological activities of the broader 1,4-benzoxazine class:

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [URL not available]
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry. [URL not available]
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. [URL not available]
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. [URL not available]
  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Journal of Chemical and Pharmaceutical Research. [URL not available]
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [URL not available]
  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [URL not available]
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers. [URL not available]
  • Benzoxazine – Knowledge and References. Taylor & Francis. [URL not available]
  • Some of biologically active 1,4-benzoxazine derivatives.
  • Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches. Organic & Biomolecular Chemistry. [URL not available]
  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry. [URL not available]

Sources

Exploratory

The Pharmacological Profile of Benzoxazine Compounds: A Technical Guide for Drug Discovery Professionals

Abstract The benzoxazine ring system represents a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a wide array of pharmacological activities. This technical guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxazine ring system represents a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profile of benzoxazine compounds, intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of effects to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is structured to provide both a comprehensive overview and actionable, field-proven insights to guide future drug discovery efforts centered on this versatile heterocyclic motif.

Introduction: The Benzoxazine Scaffold - A Nexus of Chemical Tractability and Biological Activity

Benzoxazines are bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazine ring. The inherent structural diversity, arising from the classic Mannich condensation reaction of a phenol, a primary amine, and formaldehyde, allows for extensive and facile modification at multiple positions. This chemical tractability is a cornerstone of their appeal in medicinal chemistry, enabling the fine-tuning of physicochemical properties and pharmacological activities.[1][2]

The broad spectrum of biological activities exhibited by benzoxazine derivatives is remarkable, encompassing antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, among others.[1][3] This guide will dissect these key pharmacological domains, elucidating the molecular mechanisms that drive these effects and the experimental frameworks required to characterize them robustly.

Anticancer Activity: Targeting DNA Topology with Benzoxazine Derivatives

A significant body of research has highlighted the potential of benzoxazine derivatives as potent anticancer agents.[4] One of the most well-characterized mechanisms of action in this domain is the inhibition of human topoisomerase I, a critical enzyme in DNA replication and transcription.[5][6][7]

Mechanism of Action: Topoisomerase I Poisoning

Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. Anticancer drugs that target this enzyme often act as "poisons," stabilizing the covalent complex formed between topoisomerase I and DNA (the "cleavable complex").[7][8] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks, which, upon collision with a replication fork, result in cytotoxic double-strand breaks and subsequent apoptosis.[7] Several benzoxazine derivatives have been identified as potent topoisomerase I poisons.[5][6]

Below is a diagram illustrating the mechanism of topoisomerase I inhibition by benzoxazine compounds.

Topoisomerase_Inhibition cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Benzoxazine DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binding Cleavage_Complex Topoisomerase-DNA Cleavage Complex TopoI->Cleavage_Complex Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Ternary Complex Cleavage_Complex->Stabilized_Complex Benzoxazine Benzoxazine Derivative Benzoxazine->Stabilized_Complex Binding & Stabilization DSB Double-Strand Breaks Stabilized_Complex->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I poisoning by benzoxazine derivatives.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies have begun to elucidate the structural features of benzoxazines that govern their topoisomerase I inhibitory activity. For instance, one study on 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives found that the presence of a hydroxyl group at a specific position was crucial for catalytic inhibition, whereas a methyl group at another position enhanced the compound's poisonous effect.[6]

Quantitative Analysis of Anticancer Potency

The efficacy of potential anticancer agents is quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the topoisomerase I inhibitory activity of selected benzoxazine derivatives.

Compound IDStructureIC50 (mM)Reference
BONC-001 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one8.34 (Catalytic Inhibitor)[6]
BONC-013 ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate0.0006 (Poison)[6]
Camptothecin (Reference) -0.034 (Poison)[6]
Experimental Protocol: Topoisomerase I Relaxation Assay

This assay is fundamental for identifying and characterizing topoisomerase I inhibitors.

Objective: To determine the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Relaxation buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test benzoxazine compounds dissolved in DMSO

  • DNA loading dye

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the relaxation buffer, supercoiled plasmid DNA, and the desired concentration of the test compound.

  • Add human topoisomerase I to each reaction mixture, except for the negative control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding DNA loading dye containing SDS.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Interpretation: A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA in the presence of the test compound, compared to the positive control (enzyme without inhibitor), indicates inhibition of topoisomerase I. The appearance of linear DNA may suggest the compound is a topoisomerase I poison.

Antimicrobial Properties: A Multifaceted Approach to Combatting Pathogens

Benzoxazine derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] Their antimicrobial mechanisms appear to be multifaceted, a desirable trait in an era of growing antimicrobial resistance.

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of benzoxazines is attributed to several mechanisms:

  • Hydrophobic Surface Interactions: The lipophilic nature of many benzoxazine derivatives facilitates their interaction with and disruption of the bacterial cell membrane.[11]

  • Inhibition of Essential Enzymes: Some benzoxazine derivatives have been shown to target and inhibit crucial bacterial enzymes. For example, molecular docking studies suggest that some derivatives can bind to and inhibit E. coli DNA gyrase, an enzyme essential for DNA replication.[12]

  • Disruption of Metabolic Processes: The incorporation of certain functional groups, such as phenolic moieties, can interfere with microbial metabolic pathways, leading to growth inhibition.[11]

The following diagram provides a conceptual overview of the proposed antimicrobial mechanisms of benzoxazine compounds.

Antimicrobial_Mechanisms cluster_0 Bacterial Cell Benzoxazine Benzoxazine Derivative Cell_Membrane Cell Membrane Benzoxazine->Cell_Membrane Hydrophobic Interaction & Disruption DNA_Gyrase DNA Gyrase Benzoxazine->DNA_Gyrase Inhibition Metabolic_Pathways Metabolic Pathways Benzoxazine->Metabolic_Pathways Interference Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death DNA_Gyrase->Cell_Death Metabolic_Pathways->Cell_Death Anti_inflammatory_Mechanisms LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory Pro-inflammatory Cytokines & Mediators (IL-6, TNF-α, NO, iNOS, COX-2) NFkB->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Benzoxazine Benzoxazine Derivative Benzoxazine->NFkB Inhibition Nrf2 Nrf2 Benzoxazine->Nrf2 Activation HO1 HO-1 Nrf2->HO1 Anti_inflammatory Anti-inflammatory & Cytoprotective Effects HO1->Anti_inflammatory Anti_inflammatory->Inflammation Suppression

Caption: Anti-inflammatory mechanisms of benzoxazine derivatives.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potency of benzoxazine derivatives can be assessed by their ability to inhibit the production of inflammatory mediators.

Compound IDAssayIC50 (µM)Reference
Compound 3d IL-6 inhibition in vitro5.43[13]
Compound 3g IL-6 inhibition in vitro5.09[13]
Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay is a common method for screening compounds for anti-inflammatory activity. [14][15] Objective: To quantify the inhibition of nitric oxide (NO) production by a benzoxazine derivative in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test benzoxazine compounds dissolved in DMSO

  • Griess Reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed macrophage cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test benzoxazine compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add the collected supernatant, followed by the addition of Griess Reagent A and then Griess Reagent B, with a short incubation period after each addition.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using the sodium nitrite standard solution to calculate the concentration of nitrite (a stable product of NO) in the samples.

  • Interpretation: A dose-dependent decrease in nitrite concentration in the supernatant of cells treated with the benzoxazine compound compared to the vehicle control indicates inhibition of NO production and potential anti-inflammatory activity.

Conclusion and Future Directions

The benzoxazine scaffold is a rich source of pharmacologically active compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them highly attractive for further drug discovery and development efforts. The causality behind the experimental choices described herein lies in the need to systematically characterize the biological activity of these compounds, from initial screening to mechanistic elucidation. The self-validating nature of these protocols, which include appropriate controls and quantitative endpoints, ensures the generation of robust and reproducible data.

Future research should focus on several key areas:

  • Elucidation of Novel Mechanisms: While progress has been made, the precise molecular targets for many of the observed pharmacological effects of benzoxazines remain to be fully characterized.

  • Expansion of SAR Studies: A more comprehensive understanding of the structure-activity relationships will enable the rational design of more potent and selective derivatives.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: The diverse bioactivities of benzoxazines suggest that their therapeutic potential may extend beyond the areas discussed in this guide.

By leveraging the insights and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Shinde, M. V., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]

  • ResearchGate. (2025). 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5). [Link]

  • PubMed. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 29(25), 4436-4456. [Link]

  • Thirukumaran, P., et al. (2023). Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. Polymers (Basel), 15(6), 1383. [Link]

  • Foto, E., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Journal of Cancer Research and Therapeutics, 15(Supplement), S1-S9. [Link]

  • Werner, S., et al. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Biomolecules, 10(8), 1131. [Link]

  • El-Hashash, M. A., Azab, M. E., Faty, R. A., & Amr, A. E. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin, 64(3), 263-271. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13, 1548761. [Link]

  • Foto, E., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Journal of Cancer Research and Therapeutics, 15(Supplement), S1-S9. [Link]

  • American Chemical Society. (2023). Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. ACS Applied Polymer Materials, 5(8), 6436-6447. [Link]

  • Ribeiro, F. W. M., et al. (2024). Protonation Effects on the Benzoxazine Formation Pathways and Products Distribution. ChemPhysChem, e202400345. [Link]

  • PubMed. (2025). Inhibiting NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. The Journal of Immunology, 214(10), 1634-1644. [Link]

  • ResearchGate. (n.d.). General mechanism of action of topoisomerase I (a) Top I binds to the.... [Link]

  • Nagarapu, L., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1511-1514. [Link]

  • Zhang, K., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 701. [Link]

  • Correra, T. C., et al. (2021). Microstructural Analysis of Benzoxazine Cionic Ring-Opening Polymerization Pathways. The Journal of Physical Chemistry B, 125(33), 9579-9587. [Link]

  • Werner, S., et al. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Biomolecules, 10(8), 1131. [Link]

  • Shinde, M. V. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2015). Inhibitory Effects of Some Benzoxazine Derivatives on Human DNA Topoisomerase I. [Link]

  • Pommier, Y. (2013). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews, 113(12), 8552-8570. [Link]

  • ResearchGate. (2025). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. [Link]

  • Science With Tal. (2023, March 22). MAPK Pathway Of Receptor Tyrosine Kinase Explained | Clip [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145. [Link]

  • Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1799(10-12), 775-787. [Link]

  • McConnell, M. J., et al. (2024). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. The Journal of Immunology, 212(10), 1634-1644. [Link]

Sources

Foundational

The Strategic Role of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release An in-depth exploration of the 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine core, a heterocyclic scaffold of significant interest in contemporary drug discovery. This guide, intended for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An in-depth exploration of the 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine core, a heterocyclic scaffold of significant interest in contemporary drug discovery. This guide, intended for researchers, medicinal chemists, and professionals in drug development, elucidates the synthesis, key applications, and structure-activity relationships of this versatile moiety.

Executive Summary

The 1,4-benzoxazine ring system is a well-established "privileged scaffold" in medicinal chemistry, known for conferring a wide array of biological activities to molecules that contain it.[1] The specific incorporation of a fluorine atom at the 6-position and a methyl group at the 4-position (N-methylation) of the 2,3-dihydro-1,4-benzoxazine core creates a unique electronic and conformational profile. This substitution pattern has been explored for its potential to fine-tune pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutic candidates in areas such as infectious diseases and neurodegenerative disorders. This guide will provide a comprehensive overview of the strategic importance of the 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine core.

The Architectural Advantage: Synthesis and Physicochemical Properties

The synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine (a compound with CAS Number 1267334-42-8) can be achieved through several established synthetic routes for 1,4-benzoxazines.[2] A common and effective strategy involves the cyclization of a suitably substituted 2-aminophenol derivative. While a specific protocol for the title compound is not extensively detailed in publicly available literature, a representative synthesis can be conceptualized based on known methodologies for analogous structures.[3][4][5]

A plausible synthetic pathway would commence with the N-alkylation of 2-amino-5-fluorophenol with a suitable two-carbon synthon, followed by an intramolecular cyclization. The N-methylation at the 4-position is a critical step, often achieved using reagents like methyl iodide or dimethyl sulfate.

Key Physicochemical Characteristics:

PropertyValueSource
CAS Number1267334-42-8[2]
Molecular FormulaC₉H₁₀FNO[2]
Molecular Weight167.18 g/mol [2]

The introduction of a fluorine atom at the 6-position is a strategic choice in medicinal chemistry. Fluorine's high electronegativity can significantly alter the pKa of nearby functional groups, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The N-methyl group can improve cell permeability and may play a role in receptor recognition and binding.

Conceptual Synthetic Workflow

G A 2-Amino-5-fluorophenol B N-(2-hydroxy-4-fluorophenyl)acetamide A->B Acylation (e.g., Acetic Anhydride) C N-(2-hydroxy-4-fluorophenyl)methylamine B->C Reduction (e.g., LiAlH4) D 6-Fluoro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one C->D Cyclization with Chloroacetyl chloride E 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine D->E Reduction of Lactam (e.g., BH3-THF)

Caption: A potential synthetic pathway to 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Medicinal Chemistry Applications: A Scaffold for Innovation

The 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine core is a valuable building block in the design of novel therapeutic agents. Its derivatives have shown promise in several key areas of medicinal chemistry.

Antimicrobial Agents

The 1,4-benzoxazine scaffold is a component of numerous compounds with demonstrated antibacterial and antifungal properties.[6][7][8] The incorporation of a fluorine atom can enhance the antimicrobial potency of these derivatives. While specific data for 6-fluoro-4-methyl derivatives is sparse, related fluorinated benzoxazines have shown significant activity. For instance, certain dihydro-1,3-oxazine derivatives condensed with aromatic rings have exhibited marked activity against various strains of Mycobacterium tuberculosis, Escherichia coli, and Salmonella typhi.[9] The mechanism of antibacterial action for some benzoxazine derivatives is believed to involve the disruption of the bacterial cell membrane through electrostatic interactions and subsequent induction of oxidative stress.[10]

Neuroprotective Agents

Derivatives of 1,4-benzoxazine have emerged as promising candidates for the treatment of neurodegenerative diseases.[11][12][13] These compounds have been shown to protect neurons from oxidative stress-mediated cell death. The substitution pattern on the benzoxazine ring is crucial for this activity. For example, studies on related 8-amino-1,4-benzoxazine derivatives have indicated that alkyl substituents at the 3-position are important for neuroprotective efficacy. While the direct role of a 6-fluoro and 4-methyl substitution has not been fully elucidated in this context, the known ability of fluorine to modulate CNS penetration and target engagement makes this an area of active interest. The neuroprotective mechanism of some 1,4-benzoxazine derivatives involves the inhibition of key kinases such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).[11]

Structure-Activity Relationships (SAR): The Impact of Substitution

The biological activity of 1,4-benzoxazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic and aromatic rings.

  • Fluorine at the 6-Position: The presence of a halogen, such as fluorine, on the aromatic ring is often associated with enhanced biological activity. In the context of progesterone receptor agonists, for example, 6-aryl benzoxazines have demonstrated potent activity.[14] The electron-withdrawing nature of fluorine can influence the electronic distribution of the entire scaffold, potentially enhancing interactions with biological targets.

  • Methyl Group at the 4-Position (N-methylation): N-alkylation of the benzoxazine core can significantly impact its pharmacological profile. In the case of progesterone receptor modulators, N-methylation was found to be a key determinant of agonist versus antagonist activity.[14] This highlights the critical role of the substituent on the nitrogen atom in directing the biological outcome.

Experimental Protocol: A Representative Synthesis of a 6-Substituted-4-methyl-1,4-benzoxazine Derivative

The following is a generalized protocol based on the synthesis of analogous structures and should be adapted and optimized for the specific synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Step 1: N-Alkylation of 2-Amino-5-fluorophenol

  • To a solution of 2-amino-5-fluorophenol in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).

  • Add an alkylating agent, such as a 2-haloethanol (e.g., 2-bromoethanol), dropwise at room temperature.

  • Heat the reaction mixture and monitor for completion by TLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

  • The N-alkylated intermediate can be cyclized under various conditions. A common method involves treatment with a dehydrating agent or conversion of the hydroxyl group to a leaving group followed by base-mediated cyclization.

Step 3: N-Methylation

  • To a solution of the 6-fluoro-2,3-dihydro-1,4-benzoxazine in a polar aprotic solvent, add a strong base (e.g., NaH).

  • Add methyl iodide and stir the reaction at room temperature until completion.

  • Work up the reaction by carefully quenching with water and extracting the product.

  • Purify the final product, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, by column chromatography.

Note: This is a conceptual protocol and requires optimization of reaction conditions, reagents, and purification methods.

Future Perspectives and Conclusion

The 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine core represents a promising scaffold for the development of novel therapeutic agents. The strategic placement of the fluorine and methyl groups offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Further exploration of this core in diverse therapeutic areas, supported by detailed biological evaluations and mechanistic studies, is warranted. The versatility of the 1,4-benzoxazine ring system, combined with the unique properties of fluorine, ensures that derivatives of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine will continue to be an area of significant interest in the pursuit of new and effective medicines.

References

  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][14]benzoxazines. (2025). ResearchGate. [Link]

  • Hao, L., et al. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. [Link]

  • Zhang, P., et al. (2002). Potent nonsteroidal progesterone receptor agonists: synthesis and SAR study of 6-aryl benzoxazines. Bioorganic & Medicinal Chemistry Letters, 12(5), 787-90. [Link]

  • Kang, Y., et al. (2012). Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. Journal of Neurochemistry, 123(2), 293-304. [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (2021). ResearchGate. [Link]

  • Process for making benzoxazines. (2016).
  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. (2005). Organic & Biomolecular Chemistry. [Link]

  • Multifunctional coating with hydrophobicity, antibacterial and flame-retardant properties on cotton fabrics by layer-by-layer self-assembly curing of phytic acid and a tyrosine-derived hyperbranched benzoxazine. (2024). PubMed. [Link]

  • Intrinsic Antibacterial Urushiol-Based Benzoxazine Polymer Coating for Marine Antifouling Applications. (2023). MDPI. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2020). Future Medicinal Chemistry. [Link]

  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. (2014). The Journal of Organic Chemistry, 79(12), 5649-5657. [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (1999). Journal of Medicinal Chemistry, 42(24), 5020-30. [Link]

  • Synthesis and antibacterial activities of novel dihydrooxazine and dihydrothiazine ring‐fused tricyclic quinolonecarboxylic acids: 9‐Fluoro‐3‐methylene‐10‐(4‐methylpiperazin‐1‐yl)‐7‐oxo‐2,3‐dihydro‐7h‐pyrido[1,2,3‐de][3][14]benzoxazine‐6‐carboxylic acid and its 1‐thia congener. Sci-Hub. [Link]

  • Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6. (1970). Arzneimittel-Forschung, 20(6), 816-8. [Link]

  • Tang, Z., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers in Chemistry. [Link]

  • Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one. (2005).
  • 1,3-Dihydroxyphenazine dioxide. (2022). Organic Syntheses. [Link]

  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. (2020). Journal of Pharmacognosy and Phytochemistry. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). National Institutes of Health. [Link]

  • A mild and metal-free synthesis of chiral 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazines. (2020). ResearchGate. [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (2012). American Journal of Organic Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

This guide provides a comprehensive technical overview of the mass spectrometry analysis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, a compound of interest in pharmaceutical research and development. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometry analysis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, a compound of interest in pharmaceutical research and development. We will delve into the core principles of its analysis, from initial sample handling to the intricate details of its fragmentation behavior. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this and similar molecules by mass spectrometry.

Introduction: The Significance of Structural Verification

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance and scientific integrity. Mass spectrometry stands as a powerful and indispensable tool for this purpose, offering high sensitivity and specificity.[1][2] 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, with its heterocyclic benzoxazine core, presents a unique analytical challenge. Understanding its behavior within a mass spectrometer is crucial for its identification, quantification in complex matrices, and for monitoring its metabolic fate.[3][4]

This guide will provide a robust framework for the mass spectrometric analysis of this compound, with a focus on electrospray ionization (ESI), a soft ionization technique well-suited for such small molecules.[5][6] We will explore both the foundational aspects of analysis and the nuanced interpretation of the resulting data.

Molecular Profile of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

A thorough understanding of the analyte is the first step in developing a successful analytical method.

PropertyValueSource
Molecular Formula C₉H₁₀FNO[7]
Molecular Weight 167.18 g/mol [7]
Chemical Structure A dihydro-1,4-benzoxazine ring with a fluorine atom at the 6-position and a methyl group on the nitrogen at the 4-position.Inferred from name
Predicted Monoisotopic Mass 167.0746 uCalculated

The presence of fluorine is a key feature, as its high electronegativity can influence the fragmentation pathways. The tertiary amine within the benzoxazine ring is the most likely site of protonation in positive-ion electrospray ionization.

The Analytical Workflow: A Step-by-Step Approach

The successful mass spectrometric analysis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine relies on a well-defined and executed workflow. Each step is critical for obtaining high-quality, interpretable data.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Standard Solution Preparation C Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) B Matrix Sample Preparation (e.g., Plasma, Urine) B->C D Liquid Chromatography (LC) Separation C->D E Electrospray Ionization (ESI) D->E F MS Scan (Full Scan) E->F G Tandem MS (MS/MS) Fragmentation F->G H Molecular Ion Identification G->H I Fragmentation Pattern Analysis H->I J Structural Elucidation I->J Fragmentation_Pathway cluster_path1 Pathway 1: Loss of Ethylene cluster_path2 Pathway 2: Loss of Methyl Radical cluster_path3 Pathway 3: Ring Opening and Rearrangement M [M+H]⁺ m/z 168.08 F1 Fragment 1 m/z 140.05 M->F1 - C₂H₄ F2 Fragment 2 m/z 152.05 M->F2 - •CH₃ F3 Fragment 3 m/z 125.04 M->F3 - C₂H₅N

Sources

Foundational

An In-depth Technical Guide to 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Benzoxazines in Modern Chemistry The benzoxazine moiety is a privileged scaffold in medicinal chemistry, with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzoxazines in Modern Chemistry

The benzoxazine moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Consequently, fluorinated benzoxazines such as 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine are of considerable interest to researchers in drug discovery and materials science. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, its synthesis, and potential applications.

Physicochemical Properties: A Blend of Known and Estimated Data

Precise experimental data for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is not extensively available in the public domain. However, by combining information from chemical suppliers with computational predictions and data from analogous structures, we can assemble a reliable profile of its key physical and chemical characteristics.

PropertyValueSource/Method
Molecular Formula C₉H₁₀FNOBLDpharm[3]
Molecular Weight 167.18 g/mol BLDpharm[3]
Appearance Solid (expected)General knowledge of similar compounds
Melting Point Not available (likely a crystalline solid)
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge of benzoxazines
XLogP3 ~2.0-2.5 (estimated)Based on 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (XLogP3 = 2.5)[4]
Hydrogen Bond Donor Count 0Computed for analogous structures[4]
Hydrogen Bond Acceptor Count 2 (Oxygen and Nitrogen atoms)Computed for analogous structures[4]
Exact Mass 167.07462 g/mol (calculated)

Note: Some of the data presented in the table are estimations based on structurally related compounds and should be confirmed by experimental analysis.

Spectral Characteristics: The Fingerprints of a Molecule

While specific spectra for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine are not readily published, the expected spectral features can be inferred from the analysis of similar benzoxazine structures.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the diastereotopic protons of the methylene groups in the oxazine ring (multiplets), and the aromatic protons, with coupling patterns influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the methyl carbon, the two methylene carbons of the oxazine ring, and the aromatic carbons. The carbon atoms attached to the fluorine and nitrogen atoms would exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the oxazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to feature characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage in the oxazine ring, and C-N stretching. The C-F bond will also have a characteristic absorption in the fingerprint region.

Chemical Properties and Reactivity: The Influence of the Fluoro Group

The chemical reactivity of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is dictated by the interplay of the electron-donating nitrogen and oxygen atoms and the electron-withdrawing fluorine atom on the benzene ring.

The nitrogen atom of the dihydrobenzoxazine ring is nucleophilic and can participate in various reactions, including alkylation and acylation. The benzene ring is activated towards electrophilic substitution by the ortho, para-directing effect of the oxygen and nitrogen atoms. However, the strongly electronegative fluorine atom at the 6-position will deactivate the ring towards electrophilic attack and will direct incoming electrophiles to the positions ortho and para to the activating groups and meta to the fluorine.

The synthesis of fluorinated benzoxazines can be challenging due to the reduced nucleophilicity of fluorinated amines. It has been shown that acidic conditions can significantly improve the yield of benzoxazine formation when using weakly basic amines.

Synthetic Approach: A Representative Protocol

A common method for the synthesis of 1,4-benzoxazine derivatives is the reaction of a 2-aminophenol with a suitable dielectrophile. For N-substituted derivatives like 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, a plausible synthetic route involves the reaction of 2-amino-5-fluorophenol with a two-carbon synthon, followed by N-methylation. A more direct approach, analogous to the synthesis of other N-alkylated benzoxazines, would involve the condensation of 4-fluoro-2-(methylamino)phenol with an appropriate electrophile.

A general and effective method for the synthesis of the 2,3-dihydro-1,4-benzoxazine core involves the reaction of a 2-aminophenol with a 1,2-dihaloethane. The subsequent N-alkylation can be achieved using a methylating agent.

Below is a representative, step-by-step protocol for the synthesis, based on established methodologies for similar compounds.

Experimental Protocol: Synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

  • Step 1: Synthesis of 6-Fluoro-2,3-dihydro-1,4-benzoxazine.

    • To a solution of 2-amino-5-fluorophenol in a suitable solvent such as dimethylformamide (DMF) or ethanol, add a base like potassium carbonate or sodium hydride.

    • Add 1,2-dichloroethane or 1,2-dibromoethane dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: N-Methylation.

    • Dissolve the 6-Fluoro-2,3-dihydro-1,4-benzoxazine obtained in Step 1 in a suitable solvent like tetrahydrofuran (THF) or DMF.

    • Add a base such as sodium hydride to the solution at 0 °C.

    • Add a methylating agent, for example, methyl iodide or dimethyl sulfate, dropwise.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Carefully quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, by column chromatography or recrystallization.

Visualizing the Synthesis

The following diagram illustrates a plausible synthetic pathway for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine reagent1 2-Amino-5-fluorophenol intermediate 6-Fluoro-2,3-dihydro-1,4-benzoxazine reagent1->intermediate Base (e.g., K₂CO₃) reagent2 1,2-Dichloroethane reagent2->intermediate product 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine intermediate->product Base (e.g., NaH) reagent3 Methyl Iodide reagent3->product

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Fluorinated Benzoxazine Scaffold The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Fluorinated Benzoxazine Scaffold

The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its derivatives have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] Within this important class of heterocycles, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine emerges as a particularly valuable synthetic building block.

The strategic placement of a fluorine atom at the 6-position and a methyl group on the nitrogen atom imparts unique electronic properties and metabolic stability. The fluorine atom can modulate the pKa of the amine, influence binding interactions with biological targets, and block potential sites of metabolism. The N-methyl group removes the secondary amine proton, directing reactivity towards the aromatic ring and preventing undesired N-H reactions.

This guide provides a comprehensive overview of the synthesis, properties, and key applications of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, offering detailed protocols and mechanistic insights to facilitate its use in drug discovery and development programs.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis.

PropertyValue
Chemical Name 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
CAS Number 1267334-42-8
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
Appearance Solid (predicted)
SMILES CN1CCOC2=CC=C(F)C=C12

Note: Spectral data for this specific compound is not widely published. The information below is predicted based on the structure and data for analogous compounds.

Spectroscopic Data (Predicted)
¹H NMR Aromatic protons (3H, complex multiplets in the range of 6.5-7.0 ppm), -OCH₂- protons (2H, triplet), -NCH₂- protons (2H, triplet), and -NCH₃ protons (3H, singlet).
¹³C NMR Aromatic carbons (6C, with characteristic C-F coupling), -OCH₂- carbon, -NCH₂- carbon, and -NCH₃ carbon.
Mass Spec (EI) M+ peak at m/z = 167.
IR (KBr) C-F stretching, C-O-C stretching, C-N stretching, and aromatic C-H bending vibrations.

Proposed Synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Workflow for the Proposed Synthesis

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 4-Fluoro-2-aminophenol C N-(4-Fluoro-2-hydroxyphenyl)-N-methylethanamine intermediate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 1-bromo-2-chloroethane B->C D 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine C->D Strong Base (e.g., NaH) Solvent (e.g., DMF) G A Benzoxazine Intermediate (e.g., a difluoro-carboxylic acid derivative) C Levofloxacin A->C Nucleophilic Aromatic Substitution Base (e.g., Triethylamine) Toluene, 20-150 °C B N-Methylpiperazine B->C A 6-Fluoro-2,3-dihydro-1,4-benzoxazine (N-H analog) C N-Aryl-6-fluoro-2,3-dihydro-1,4-benzoxazine A->C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) B Aryl Halide (Ar-X) B->C

Sources

Application

Application Notes &amp; Protocols: A Guide to the Optimal Synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Introduction: The Significance of the Benzoxazine Scaffold The 1,4-benzoxazine moiety is a privileged heterocyclic scaffold frequently encountered in pharmacologically active compounds. Its unique structural and electron...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine moiety is a privileged heterocyclic scaffold frequently encountered in pharmacologically active compounds. Its unique structural and electronic properties have made it a cornerstone in the development of therapeutics across various domains, including antiviral, anticonvulsant, and antibacterial agents.[1][2] The specific substitution pattern of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine makes it a valuable building block in medicinal chemistry, where the fluorine atom can enhance metabolic stability and binding affinity, and the N-methyl group can modulate solubility and pharmacological activity.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the optimal reaction conditions for synthesizing this key intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, justify experimental choices, and provide detailed, validated protocols for reliable and scalable synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, suggests a primary two-stage synthetic strategy. The most robust and widely applicable approach involves the initial formation of the benzoxazine core, followed by a selective N-alkylation step.

G Target 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine Disconnection1 C-N Bond Formation (N-Methylation) Target->Disconnection1 Intermediate 6-Fluoro-2,3-dihydro-1,4-benzoxazine Disconnection1->Intermediate Disconnection2 C-N & C-O Bond Formation (Cyclization) Intermediate->Disconnection2 StartingMaterials 2-Amino-5-fluorophenol + C2 Electrophile (e.g., 1,2-Dibromoethane) Disconnection2->StartingMaterials

Caption: Retrosynthetic pathway for the target molecule.

This strategy decouples the complexities of ring formation from the N-functionalization, allowing for optimization at each stage and ensuring high purity of the final product.

Part 1: Synthesis of the 6-Fluoro-2,3-dihydro-1,4-benzoxazine Core

The foundational step is the construction of the heterocyclic ring system. This is most efficiently achieved via a bimolecular nucleophilic substitution reaction between a substituted aminophenol and a two-carbon electrophile.

Core Principle: Intramolecular Cyclization

The synthesis relies on the reaction between 2-amino-5-fluorophenol and a C2 synthon, typically 1,2-dibromoethane. The reaction proceeds in two sequential S_N2 steps. First, the more nucleophilic phenoxide, formed in situ by a base, attacks one carbon of the 1,2-dibromoethane. This is followed by an intramolecular cyclization where the nitrogen atom attacks the remaining carbon, displacing the second bromide and forming the benzoxazine ring.

Key Reaction Parameters:

  • Base: A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is ideal. It is strong enough to deprotonate the phenolic hydroxyl group, initiating the reaction, but not so strong as to cause side reactions.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is preferred. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide and facilitating the S_N2 reaction pathway.

  • Temperature: Elevated temperatures (typically 80-120 °C) are required to drive both the initial intermolecular and the subsequent intramolecular substitution reactions to completion.

Protocol 1: Synthesis of 6-Fluoro-2,3-dihydro-1,4-benzoxazine

Materials:

  • 2-Amino-5-fluorophenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 100-110 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into a beaker of ice-water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to yield pure 6-fluoro-2,3-dihydro-1,4-benzoxazine.

Part 2: N-Methylation - Establishing Optimal Conditions

With the benzoxazine core in hand, the final step is the introduction of the methyl group onto the nitrogen atom. Several methods are available, but reductive amination stands out for its efficiency, selectivity, and mild conditions.

Method A: Reductive Amination (Recommended)

Causality & Expertise: Reductive amination is the premier choice for methylating secondary amines. It involves the formation of an unstable iminium ion intermediate from the reaction of the amine with formaldehyde, which is then immediately reduced in situ by a hydride source. This one-pot process avoids the harsh conditions and potential for over-alkylation (quaternization) associated with traditional alkylating agents like methyl iodide. The choice of reducing agent is critical and dictates the reaction's scope and practicality.

G cluster_0 Reductive Amination Workflow Start 6-Fluoro-2,3-dihydro- 1,4-benzoxazine Step1 Add Formaldehyde (or Paraformaldehyde) Start->Step1 Intermediate Iminium Ion Intermediate Step1->Intermediate Formation Step2 Add Reducing Agent (e.g., NaBH(OAc)₃) Intermediate->Step2 In situ Reduction Product 6-Fluoro-4-methyl-2,3-dihydro- 1,4-benzoxazine Step2->Product

Caption: Workflow for N-methylation via reductive amination.

Comparison of N-Methylation Conditions:

MethodMethylating AgentReducing Agent / BaseSolventTemp (°C)Typical YieldKey Advantages & Considerations
Reductive Amination Formaldehyde (aq.) or ParaformaldehydeSodium Triacetoxyborohydride (NaBH(OAc)₃)DCM or THFRT>90%Highly selective , mild conditions, broad functional group tolerance. NaBH(OAc)₃ is a gentle reducing agent.
Reductive Amination Formaldehyde (aq.)Sodium Borohydride (NaBH₄)Methanol0 to RT85-95%NaBH₄ is less expensive but can also reduce other functional groups. Requires careful pH control.
Eschweiler-Clarke Formaldehyde / Formic AcidFormic Acid (serves as reductant)None80-10080-90%Classic, metal-free method. Requires heating and can be sensitive to substrate.
Direct Alkylation Methyl Iodide (MeI)K₂CO₃ or NaHDMF or THFRT to 5070-85%Simple setup, but risk of over-alkylation to form a quaternary ammonium salt. MeI is toxic.
Protocol 2: N-Methylation via Reductive Amination with Sodium Triacetoxyborohydride

Materials:

  • 6-Fluoro-2,3-dihydro-1,4-benzoxazine

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 6-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add formaldehyde solution (1.5 eq) and stir the mixture at room temperature for 1 hour. The formation of the iminium intermediate will occur.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The reaction may bubble slightly as acetic acid is liberated.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by flash chromatography if necessary.

Trustworthiness: A Self-Validating System

Each protocol is designed with clear checkpoints for validation:

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical. A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, single product spot/peak with the expected mass.

  • Work-up and Purification: The aqueous work-up is designed to remove inorganic salts and excess reagents. The final purity should be assessed by ¹H NMR and ¹³C NMR spectroscopy. The spectra should be clean, with integrals corresponding to the expected number of protons and carbons for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Conclusion

The synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is most reliably and efficiently accomplished through a two-step sequence. The initial cyclization of 2-amino-5-fluorophenol with 1,2-dibromoethane provides the core structure, which is then cleanly methylated using reductive amination with formaldehyde and sodium triacetoxyborohydride. This combination of protocols offers high yields, excellent selectivity, and operational simplicity, making it amenable to both small-scale research and large-scale production campaigns.

References

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (2010). ResearchGate. [Link]

  • Synthesis of Dihydro-3,1-benzoxazine Derivatives from 1,3-Amino Alcohols and N-Sulfonyl-1,2,3-triazole. (2023). Organic Letters. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2023). The Journal of Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (2018). RSC Publishing. [Link]

  • Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions. (2018). ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2016). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI. [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. (2017). ResearchGate. [Link]

  • Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. (2022). ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for the Analytical Determination of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Introduction: The Analytical Imperative for a Novel Benzoxazine Derivative 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a heterocyclic compound of emerging interest within pharmaceutical and materials science researc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Benzoxazine Derivative

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a heterocyclic compound of emerging interest within pharmaceutical and materials science research. Its structural motifs, featuring a fluorine substituent and a benzoxazine core, suggest potential applications ranging from novel therapeutic agents to high-performance polymers. As with any specialty chemical destined for advanced applications, the development of robust, accurate, and precise analytical methods for its detection, quantification, and characterization is paramount. These methods are the bedrock of quality control, ensuring purity, stability, and consistency in research, development, and manufacturing environments.

This comprehensive guide provides detailed application notes and protocols for the analytical determination of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. We will delve into the rationale behind method selection and parameter optimization, offering field-proven insights to empower researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

Physicochemical Properties and Analytical Considerations

While experimental data for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is not extensively documented in publicly accessible literature, we can infer key properties from its structure and related analogs to guide analytical method development.

  • Structure: The molecule contains a substituted aromatic ring, making it an excellent chromophore for UV-Vis spectrophotometric detection.[3][4] The presence of a fluorine atom allows for highly specific detection and structural elucidation by ¹⁹F NMR.[5][6][7][8]

  • Polarity: The presence of oxygen and nitrogen heteroatoms imparts a degree of polarity. However, the overall structure is predominantly non-polar, suggesting good solubility in common organic solvents like acetonitrile, methanol, and dichloromethane. This is a critical consideration for sample preparation and chromatographic solvent selection.[9][10]

  • Volatility: With a molecular weight of approximately 181.19 g/mol , the compound is expected to have sufficient volatility for analysis by Gas Chromatography (GC), particularly when coupled with a sensitive detector like a Mass Spectrometer (MS).

These inferred properties form the logical basis for the selection of High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for both quantification and structural confirmation.

Application Note 1: Quantitative Analysis by Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method provides a robust and reliable approach for the routine quantification of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine in various sample matrices.

Causality of Experimental Choices
  • Reverse-Phase Chromatography: Given the predominantly non-polar nature of the analyte, a reverse-phase method using a C18 stationary phase is the logical starting point. This ensures adequate retention and separation from more polar impurities through hydrophobic interactions.[11][12]

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength and compatibility with UV detection. The addition of a small amount of formic acid (0.1%) is recommended to ensure the analyte is in a consistent, protonated state, which typically leads to sharper peaks and more reproducible retention times for nitrogen-containing compounds.[11]

  • UV Detection: The benzoxazine core is expected to exhibit strong UV absorbance. Based on the UV spectra of similar aromatic compounds like benzene and phenoxazine, a detection wavelength in the range of 210-260 nm is a suitable starting point for method development.[4][10] An initial UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Diluent (e.g., Acetonitrile) S1->S2 S3 Sonicate to Dissolve S2->S3 S4 Dilute to Final Concentration S3->S4 S5 Filter through 0.45 µm Syringe Filter S4->S5 H2 Inject Sample/Standard S5->H2 Inject H1 Equilibrate HPLC System with Mobile Phase H1->H2 H3 Isocratic/Gradient Elution on C18 Column H2->H3 H4 UV Detection at λmax H3->H4 D1 Integrate Peak Area H4->D1 Acquire D2 Construct Calibration Curve (Standard Injections) D1->D2 D3 Quantify Analyte in Sample D2->D3

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol

1. Materials and Reagents:

  • 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE)

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: Ascentis C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 40
    10.0 95
    12.0 95
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by λmax scan (e.g., 254 nm as a starting point).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.

  • Sample Preparation: Accurately weigh the sample, dissolve in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter prior to injection.

4. Method Validation (as per ICH Q2(R1)/Q2(R2) Guidelines): [1][2]

ParameterAcceptance Criteria (Exemplary)
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.
Accuracy Mean recovery of 98.0% - 102.0% at three concentration levels.[14][15]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[15]
Intermediate Precision RSD ≤ 3.0% for analyses performed on different days/by different analysts.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.
Specificity Peak purity analysis (using DAD) and no interfering peaks at the analyte's retention time in a blank matrix.

Application Note 2: Confirmatory Analysis and Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for confirming the identity of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine and for identifying potential impurities, leveraging the high separation efficiency of GC and the definitive structural information from MS.

Causality of Experimental Choices
  • Gas Chromatography: The analyte's predicted volatility makes it suitable for GC analysis. A non-polar capillary column (e.g., DB-5ms or equivalent) is a good first choice, as it separates compounds primarily based on their boiling points.

  • Temperature Programming: A programmed temperature ramp is essential to ensure that the analyte elutes as a sharp peak and that any less volatile impurities are also eluted from the column in a reasonable time.

  • Mass Spectrometry Detection: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, creating a "fingerprint" of the molecule for identification. This allows for confident confirmation of the analyte's structure and the tentative identification of unknown impurities by comparing their mass spectra to libraries (e.g., NIST).

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) P2 Dilute to ~10-100 µg/mL P1->P2 P3 Transfer to GC Vial P2->P3 G1 Inject into GC Inlet P3->G1 Inject G2 Temperature-Programmed Separation on Capillary Column G1->G2 G3 Transfer to MS G2->G3 G4 Electron Ionization (70 eV) G3->G4 G5 Mass Analysis (Scan Mode) G4->G5 DA1 Extract Total Ion Chromatogram (TIC) G5->DA1 Acquire DA2 Examine Mass Spectrum of Analyte Peak DA1->DA2 DA3 Compare with Library Spectra/ Reference Standard DA2->DA3 DA4 Identify Impurity Peaks DA2->DA4

Caption: Workflow for GC-MS analysis.

Detailed Protocol

1. Materials and Reagents:

  • 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine reference standard (purity >98%)

  • Dichloromethane (GC grade) or Ethyl Acetate (GC grade)

  • Helium (carrier gas, ultra-high purity)

2. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled to a 5977B MSD, or equivalent.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 450 amu.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a ~50 µg/mL solution of the reference standard in dichloromethane.

  • Sample Solution: Prepare a sample solution in dichloromethane with a concentration suitable for GC-MS analysis (typically 10-100 µg/mL).

4. Data Analysis and Validation:

  • Identity Confirmation: The retention time of the analyte in the sample must match that of the reference standard. The mass spectrum of the sample peak must show the correct molecular ion (m/z 181) and a fragmentation pattern consistent with the reference standard.

  • Purity Assessment: The peak area percentage of the main component in the Total Ion Chromatogram (TIC) can provide an estimate of purity.

  • Impurity Identification: Mass spectra of minor peaks can be compared against the NIST mass spectral library for tentative identification.

  • Validation (for quantitative applications): If used for quantification, the method should be validated according to ICH guidelines, similar to the HPLC method, establishing linearity, accuracy, precision, etc.[16]

Application Note 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹⁹F NMR are indispensable for confirming the synthesis and purity of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Causality of Experimental Choices
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected signals for the methyl group, the methylene protons of the oxazine ring, and the aromatic protons will confirm the basic molecular framework.

  • ¹⁹F NMR: The ¹⁹F nucleus is 100% abundant and highly sensitive, making ¹⁹F NMR an excellent tool for analyzing fluorinated compounds.[6][8] It will show a signal for the single fluorine atom, and its coupling to adjacent protons (H-F coupling) will provide definitive proof of its position on the aromatic ring.[5][7]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice as it is a good solvent for many organic compounds and has a well-defined residual solvent peak for referencing.

Detailed Protocol

1. Materials and Reagents:

  • 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine sample (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

2. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer, or equivalent.

  • Probe: Broadband observe (BBO) probe or a dedicated ¹⁹F probe.

  • Temperature: 25 °C

3. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: ~16 ppm.

  • Processing: Fourier transform, phase correction, and baseline correction. Reference the TMS peak to 0.00 ppm.

4. ¹⁹F NMR Acquisition:

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

  • Number of Scans: 64-256.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: ~200 ppm.

  • Processing: Fourier transform, phase correction, and baseline correction. Reference using an external standard or by referencing the ¹H spectrum.

5. Expected Spectral Features (Predicted):

  • ¹H NMR:

    • Singlet around 2.8-3.0 ppm (3H, N-CH₃).

    • Two triplets around 3.5-4.5 ppm (2H each, O-CH₂-CH₂-N).

    • A set of multiplets in the aromatic region (6.5-7.5 ppm, 3H) showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional splitting due to H-F coupling.

  • ¹⁹F NMR:

    • A single resonance, likely a doublet of doublets, in the typical range for an aryl fluoride (-110 to -140 ppm), confirming the presence and electronic environment of the fluorine atom.

References

  • Henkel AG & Co. KGaA. (2012). Methods for preparing benzoxazines using aqueous solvent. U.S. Patent No. 8,288,533 B1.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10561287, 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. PubChem. [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Jones, R. N. (1943). The Ultraviolet Absorption Spectra of Aromatic Hydrocarbons. Chemical Reviews, 32(1), 1–46. [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. [Link]

  • Royal Society of Chemistry. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. (2024). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • ResearchGate. (n.d.). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: Study of its curing acceleration effect for commercial benzoxazine. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • YouTube. (2024). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • PharmaGuru. (n.d.). HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). Uv-Vis Spectroscopy in Analysis of Phytochemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71315635. PubChem. [Link]

  • Chemsrc. (n.d.). 7-Fluoro-6-nitro-4-hydroxyquinazoline. [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine in Antimicrobial Drug Discovery

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The 1,4-benzoxazine core is a "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The 1,4-benzoxazine core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial and antifungal properties[1][2][3][4]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific analogue, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine , as a potential antimicrobial agent. These notes offer a logical framework, from initial synthesis and characterization to detailed protocols for assessing antimicrobial efficacy and preliminary safety profiling. The causality behind experimental choices is emphasized to empower researchers to not only execute the protocols but also to interpret the resulting data with a high degree of scientific rigor.

Introduction: The Rationale for Investigating 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

The 1,4-benzoxazine heterocyclic system is a core component of numerous biologically active compounds[4]. Its derivatives have shown promise as antibacterial, antifungal, antimycobacterial, and even anticancer agents[1][2][5]. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties[2].

The specific compound, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS No. 1267334-42-8), incorporates several features that make it a compelling candidate for antimicrobial screening:

  • Fluorine Substitution: The introduction of a fluorine atom at the 6-position can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins, often enhancing biological activity.

  • N-Methylation: The methyl group at the 4-position (on the nitrogen atom) can influence the compound's three-dimensional structure and basicity, which may be crucial for its mechanism of action and cellular uptake.

While extensive data on this specific molecule is not yet prevalent in public literature, its structural similarity to other active benzoxazines provides a strong rationale for its investigation. This guide, therefore, serves as a roadmap for its systematic evaluation.

Synthesis and Characterization

A plausible synthetic route for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine can be adapted from established methods for similar benzoxazine derivatives[6][7][8]. A common approach involves the reaction of a substituted 2-aminophenol with a suitable two-carbon synthon.

Protocol 2.1: Proposed Synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Causality: This two-step protocol is designed for efficiency and control. The initial N-alkylation is a standard procedure, followed by a cyclization reaction that is common for the formation of the 1,4-benzoxazine ring system.

Step 1: N-methylation of 2-amino-4-fluorophenol

  • Dissolve 2-amino-4-fluorophenol in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add a mild base, such as potassium carbonate (K₂CO₃), to act as a proton scavenger.

  • While stirring, add methyl iodide (CH₃I) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, filter out the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting N-methylated intermediate by column chromatography.

Step 2: Cyclization to form the 1,4-benzoxazine ring

  • Dissolve the purified N-methylated intermediate in a suitable solvent like ethanol or isopropanol.

  • Add 1,2-dibromoethane and a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to facilitate the intramolecular cyclization.

  • Reflux the reaction mixture and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, by column chromatography or recrystallization.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS) to determine the molecular weight[9].

  • High-Performance Liquid Chromatography (HPLC) to assess purity.

In Vitro Antimicrobial Susceptibility Testing

The initial phase of evaluating a new compound is to determine its spectrum of activity and potency against a panel of clinically relevant microorganisms.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: The broth microdilution method is a quantitative and standardized technique that allows for the precise determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[10]. This is a foundational assay in antimicrobial drug discovery.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare McFarland Standard Inoculum C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of Test Compound in Plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC (Lowest Clear Well) E->F

Caption: Workflow for MIC determination using broth microdilution.

Materials:

  • 96-well microtiter plates (U-bottom, sterile)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Compound Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound at a concentration of 4x the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only). Well 12 serves as the sterility control (broth only).

  • Prepare Inoculum:

    • From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells[10].

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: MIC Values

The results should be summarized in a clear, tabular format.

MicroorganismStrain IDGram Stain/TypeMIC (µg/mL) of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazineMIC (µg/mL) of Control Drug
Staphylococcus aureusATCC 29213Gram-positive[Experimental Result][Experimental Result]
Escherichia coliATCC 25922Gram-negative[Experimental Result][Experimental Result]
Pseudomonas aeruginosaATCC 27853Gram-negative[Experimental Result][Experimental Result]
Candida albicansATCC 90028Fungi (Yeast)[Experimental Result][Experimental Result]

Preliminary Cytotoxicity Assessment

A crucial aspect of early-stage drug development is to ensure that the antimicrobial activity is not due to general cytotoxicity. A selective compound should inhibit microbial growth at concentrations significantly lower than those that are toxic to mammalian cells.

Protocol 4.1: MTT Assay for Mammalian Cell Viability

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells[11][12]. This provides a reliable measure of cytotoxicity.

Workflow Diagram:

MTT_Workflow A Seed Mammalian Cells in 96-well Plate B Incubate for 24h (Allow Adherence) A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent (e.g., DMSO, HCl-Isopropanol) F->G H Read Absorbance at ~570nm G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include untreated cells as a negative control (100% viability) and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for another 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).

Data Presentation: Selectivity Index

The therapeutic potential of the compound can be initially assessed by calculating the Selectivity Index (SI).

SI = IC₅₀ (Mammalian Cells) / MIC (Microbial Cells)

A higher SI value is desirable, indicating that the compound is more toxic to the microbe than to mammalian cells.

ParameterValue (µg/mL)
IC₅₀ (HEK293 cells)[Experimental Result]
MIC (S. aureus ATCC 29213)[Experimental Result]
Selectivity Index (SI) [Calculated Result]

Elucidating the Mechanism of Action

While the precise mechanism of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is unknown, studies on similar benzoxazine derivatives suggest potential targets. For instance, some derivatives have been shown to target bacterial DNA gyrase[13][14]. Further investigation into the mechanism is a critical next step.

Potential Mechanisms and Investigative Assays:
  • DNA Gyrase Inhibition: Assess the compound's ability to inhibit the supercoiling activity of purified E. coli DNA gyrase in a cell-free assay.

  • Cell Membrane Disruption: Use assays like the membrane lysis assay or red blood cell lysis assay to determine if the compound compromises membrane integrity[15].

  • Time-Kill Kinetics: Perform a time-kill assay to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria)[15]. This involves exposing bacteria to the compound at various multiples of its MIC and measuring the viable cell count over time.

Logical Relationship Diagram:

MoA_Investigation Start Active Compound Identified (Low MIC, High SI) Bactericidal Bactericidal or Bacteriostatic? Start->Bactericidal TimeKill Time-Kill Assay Bactericidal->TimeKill Perform TargetID Identify Cellular Target TimeKill->TargetID Inform MembraneAssay Membrane Permeability Assay TargetID->MembraneAssay DNAGyraseAssay DNA Gyrase Inhibition Assay TargetID->DNAGyraseAssay OtherAssays Other Target Assays... TargetID->OtherAssays Leads Lead Optimization MembraneAssay->Leads DNAGyraseAssay->Leads OtherAssays->Leads

Caption: Logical flow for mechanism of action (MoA) studies.

Conclusion and Future Directions

This document outlines a structured and scientifically grounded approach for the initial evaluation of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine as a novel antimicrobial agent. By following these protocols, researchers can generate robust and reliable data on its antimicrobial spectrum, potency, and preliminary safety profile. Positive outcomes from these in vitro studies would justify progression to more advanced studies, including mechanism of action elucidation, resistance emergence studies, and eventually, in vivo efficacy testing in animal models of infection. The 1,4-benzoxazine scaffold continues to be a rich source for drug discovery, and a systematic approach is key to unlocking its full therapeutic potential.

References

  • Title: Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Source: National Center for Biotechnology Information URL: [Link]

  • Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Source: ResearchGate URL: [Link]

  • Title: Sustainable Strategies for Fully Biobased Polybenzoxazine Composites from Trifunctional Thymol and Biocarbons: Advancements in High-Dielectric and Antibacterial Corrosion Implementations. Source: ACS Publications URL: [Link]

  • Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Source: PubMed Central URL: [Link]

  • Title: Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. Source: ResearchGate URL: [Link]

  • Title: Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Source: PubMed URL: [Link]

  • Title: In Vitro Antimicrobials. Source: Pharmacology Discovery Services URL: [Link]

  • Title: Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Source: ResearchGate URL: [Link]

  • Title: Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1][14]benzoxazines. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Source: Journal of Chemical Health Risks URL: [Link]

  • Title: In vitro toxicity assays. Source: ResearchGate URL: [Link]

  • Title: N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. Source: National Center for Biotechnology Information URL: [Link]

  • Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Source: MDPI URL: [Link]

  • Title: Pharmacological Profile of Benzoxazines: A Short Review. Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. Source: PubMed URL: [Link]

  • Title: Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Source: Royal Society of Chemistry URL: [Link]

  • Title: A mild and metal-free synthesis of chiral 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazines. Source: ResearchGate URL: [Link]

  • Title: Some of biologically active 1,4-benzoxazine derivatives. Source: ResearchGate URL: [Link]

Sources

Method

Application Notes and Protocols for the Antifungal Investigation of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Introduction: The Imperative for Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This underscores the urgent need for the discovery and development of novel antifungal compounds with improved efficacy and safety profiles.

The 1,4-benzoxazine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1][2][3][4] Recent studies have highlighted the potential of 1,4-benzoxazine derivatives as a novel class of antifungal agents.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a specific novel derivative, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine , for its potential antifungal applications. These application notes and protocols are designed to provide a robust framework for the synthesis, in vitro evaluation, and preliminary in vivo assessment of this compound.

Synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

The synthesis of 1,4-benzoxazine derivatives is typically achieved through a Mannich-like condensation reaction involving a phenolic compound, formaldehyde, and a primary amine.[7] A plausible synthetic route for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is outlined below.

Hypothetical Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 4-fluoro-2-aminophenol and 1.1 equivalents of N-methylethanolamine in a suitable solvent such as toluene.

  • Addition of Reagents: To this solution, add 2.2 equivalents of paraformaldehyde.

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).[1][5]

Experimental Workflow for Antifungal Evaluation

The following diagram illustrates a comprehensive workflow for the systematic evaluation of the antifungal properties of a novel compound.

Antifungal_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy (Preliminary) synthesis Synthesis of 6-Fluoro-4-methyl- 2,3-dihydro-1,4-benzoxazine characterization Structural Characterization (NMR, HRMS) synthesis->characterization mic_mfc Antifungal Susceptibility Testing (MIC & MFC Determination) characterization->mic_mfc cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) mic_mfc->cytotoxicity time_kill Time-Kill Kinetic Assay mic_mfc->time_kill animal_model Murine Model of Systemic Candidiasis cytotoxicity->animal_model efficacy_testing Efficacy Assessment (Fungal Burden, Survival) animal_model->efficacy_testing

Sources

Application

Application Notes and Protocols: Sourcing and Handling 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine as a Research Chemical

Preamble: Navigating the Research Landscape of a Novel Benzoxazine Derivative 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine represents a confluence of two significant pharmacophores: the benzoxazine core, known for its u...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Research Landscape of a Novel Benzoxazine Derivative

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine represents a confluence of two significant pharmacophores: the benzoxazine core, known for its utility in medicinal chemistry and materials science, and the fluorine substituent, a bioisostere often employed to modulate metabolic stability and binding affinity. As a relatively novel research chemical, publicly available data on its specific synthesis, reactivity, and biological profile is limited. This guide is therefore constructed to provide researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, handling, and characterizing this compound. The protocols herein are based on established principles of benzoxazine and fluorinated heterocyclic chemistry, emphasizing a rigorous, safety-first approach to research and development.

Section 1: Compound Profile and Physicochemical Properties

While exhaustive experimental data for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is not extensively documented in peer-reviewed literature, its fundamental properties can be inferred from its structure and available supplier information.

PropertyValueSource
CAS Number 1267334-42-8[1]
Molecular Formula C₉H₁₀FNO[1]
Molecular Weight 167.18 g/mol [1]
SMILES Code CN1CCOC2=CC=C(F)C=C12[1]

The presence of the fluorine atom is anticipated to influence the compound's lipophilicity, pKa, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies.

Section 2: Sourcing and Quality Control of Research-Grade Material

The integrity of any experimental outcome is contingent on the quality of the starting materials. For a novel research chemical, a stringent quality control (QC) process is not merely recommended but essential.

Supplier Vetting and Documentation

When sourcing 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, it is imperative to select a reputable supplier who can provide a comprehensive Certificate of Analysis (CoA). The CoA should, at a minimum, include:

  • Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

  • Purity Assessment: HPLC or GC analysis, indicating the percentage purity.

  • Appearance and Physical State: A description of the material (e.g., white solid, colorless oil).

In-House Quality Control Protocol

Upon receipt of the chemical, independent verification of its identity and purity is a critical step. This self-validating system ensures the reliability of all subsequent experimental work.[2][3][4]

Protocol 2.2.1: Identity and Purity Verification

  • Sample Preparation: Prepare a stock solution of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mg/mL for NMR analysis.[5] For HPLC/GC-MS, prepare a dilute solution in a high-purity solvent (e.g., acetonitrile, methanol).

  • Spectroscopic and Chromatographic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: Acquire spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected structure. The fluorine atom will introduce characteristic splitting patterns in both the proton and carbon spectra.

    • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass to confirm the elemental composition.[6]

    • HPLC/GC Analysis: Develop a suitable chromatographic method to assess purity. A purity level of ≥95% is generally acceptable for initial screening studies.[7]

  • Data Interpretation and Acceptance Criteria: The acquired data must be consistent with the structure of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. Any significant unidentifiable peaks in the NMR or chromatograms should be investigated.

Caption: Quality Control Workflow for Research Chemicals.

Section 3: Safe Handling, Storage, and Waste Disposal

Given the presence of a fluorinated heterocyclic scaffold, appropriate safety precautions are paramount.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, the general hazards associated with fluorinated organic compounds and benzoxazine derivatives should be assumed.[8][9]

  • Potential Hazards: May cause skin, eye, and respiratory irritation.[10] The long-term toxicological properties are unknown.

  • Required PPE:

    • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.[8]

    • Hand Protection: Nitrile or neoprene gloves should be worn. Double-gloving is advisable for neat transfers.[8]

    • Body Protection: A flame-resistant lab coat should be worn.

    • Respiratory Protection: All handling of the solid or concentrated solutions should be performed in a certified chemical fume hood.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Some suppliers recommend cold-chain transportation, suggesting that storage at reduced temperatures (e.g., 2-8 °C) may be beneficial for long-term stability.[1]

  • Stability: Benzoxazine rings can be susceptible to hydrolysis under strongly acidic or basic conditions.[11] The stability of this specific compound should be empirically determined if it is to be used in aqueous buffers for extended periods.

Waste Disposal

All waste containing 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Safety_Precautions cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Fume_Hood Work in Fume Hood PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Avoid_Contact Avoid Skin/Eye Contact and Inhalation Store_Cool_Dry Store in a Cool, Dry, Well-Ventilated Area Tightly_Sealed Keep Container Tightly Sealed Incompatibles Away from Incompatible Materials Waste_Container Segregate Chemical Waste Follow_Regulations Follow Institutional and Regulatory Guidelines Waste_Container->Follow_Regulations

Caption: Key Safety and Handling Precautions.

Section 4: Experimental Protocols and Characterization

The following protocols provide a starting point for the characterization and potential application of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Synthesis of Benzoxazine Derivatives

While the specific synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is not detailed in the provided search results, the general synthesis of benzoxazines proceeds via a Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[11][12] For enantiomerically pure benzoxazines, chiral resolution techniques can be employed.[13]

Thermal Analysis

Benzoxazines are known for their thermal stability and are often used as precursors to thermosetting polymers.[11][14] Thermal analysis can provide insights into the compound's stability and potential for polymerization.

Protocol 4.2.1: Thermal Stability Assessment by TGA and DSC

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the compound into a TGA pan.

    • Heat the sample from ambient temperature to 600-800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[15]

    • Record the onset of decomposition (Td5, 5% weight loss) and the char yield at the final temperature. High thermal stability is a characteristic of many polybenzoxazines.[15][16]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the compound into a DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe any endothermic (melting) or exothermic (polymerization) events.[5][12] The polymerization of benzoxazines is an exothermic process.[12]

    • The curing behavior of benzoxazines can be studied using DSC.[12][17]

Section 5: Potential Research Applications

The structure of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine suggests several avenues for research:

  • Medicinal Chemistry: The 1,4-benzoxazine scaffold is present in numerous biologically active compounds, exhibiting antimicrobial, anticonvulsant, and antioxidant properties.[6] This compound could serve as a building block for the synthesis of novel therapeutic agents.

  • Materials Science: As a fluorinated benzoxazine monomer, it could be explored for the development of high-performance polymers with desirable properties such as low dielectric constants, high thermal stability, and flame retardancy.[14][18]

  • Agrochemicals: The introduction of fluorine can enhance the efficacy and metabolic stability of agrochemicals.[19]

Section 6: Conclusion

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a research chemical with significant potential in diverse scientific fields. Due to the limited availability of compound-specific data, a cautious and systematic approach is essential. The application notes and protocols provided in this guide offer a comprehensive framework for researchers to source, handle, and characterize this compound safely and effectively, thereby enabling the exploration of its full scientific potential.

References

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020-03-20). MDPI. [Link]

  • Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. (2026-01-22). ACS Applied Polymer Materials. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022-02-01). ACS Chemical Health & Safety. [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025-04-30). PMC - NIH. [Link]

  • Quality Control Guidelines for SAM Chemical Methods. US EPA. [Link]

  • Handbook of Benzoxazine Resins. Request PDF. ResearchGate. [Link]

  • Fluorine Safety. Purdue University. [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT. (2021-01-12). Middle East Technical University. [Link]

  • Quality Control In Chemical Manufacturing For Life Sciences. (2023-08-02). ReAgent. [Link]

  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[11][20]benzoxazines. (2025-08-06). ResearchGate. [Link]

  • Synthesis and characterization of bio‐based benzoxazines derived from thymol. SciSpace. [Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. (2024-12-17). PMC - PubMed Central. [Link]

  • Guide to Quality in Analytical Chemistry. Eurachem. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]

  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. MDPI. [Link]

  • 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme. JOCPR. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2024-06-09). PMC - NIH. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

  • Fluorine in heterocyclic chemistry. ResearchGate. [Link]

  • Why Is Quality Control in Research So Important?. (2022-04-29). Enago Academy. [Link]

  • A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. (2023-11-22). MDPI. [Link]

  • (PDF) Anomalous Trade-off Effect on the Properties of Smart ortho-Functional Benzoxazines. (2025-08-06). ResearchGate. [Link]

  • Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer. PMC - PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Welcome to the technical support center for the synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemistry and overcome common experimental hurdles.

I. Synthetic Overview & Key Principles

The synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the preparation of a key intermediate, 2-amino-4-fluorophenol, followed by N-methylation and subsequent cyclization to form the benzoxazine ring. Understanding the reactivity of the intermediates and potential side reactions is crucial for success.

II. Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Step 1: Synthesis of 2-Amino-4-fluorophenol

The synthesis begins with the selective reduction of the ortho-nitro group of 4-fluoro-2-nitrophenol.

Protocol:

  • To a stirred solution of 4-fluoro-2-nitrophenol (1 equivalent) in ethanol, add ammonium chloride (5 equivalents) and water.

  • Heat the mixture to 85°C.

  • Carefully add sodium sulfide (Na₂S) in portions, maintaining the temperature between 80-85°C.

  • After the addition is complete, continue heating at 85°C for 15-30 minutes to ensure the reaction goes to completion.

  • Filter the hot reaction mixture to remove insoluble materials.

  • Cool the filtrate and acidify with acetic acid to precipitate the 2-amino-4-fluorophenol.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]

Causality: The use of sodium sulfide in the presence of ammonium chloride provides a mild and selective reduction of the nitro group ortho to the hydroxyl group, minimizing side reactions.

Step 2: N-methylation of 2-Amino-4-fluorophenol

This step introduces the methyl group onto the nitrogen atom. Careful control is needed to prevent O-methylation and over-alkylation.

Protocol:

  • Dissolve 2-amino-4-fluorophenol (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

  • Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Add methyl iodide (CH₃I) (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-fluoro-2-(methylamino)phenol.

Causality: Using a mild base like potassium carbonate favors N-alkylation over O-alkylation due to the higher nucleophilicity of the amine compared to the phenoxide under these conditions. Using a slight excess of methyl iodide ensures complete conversion of the starting material.

Step 3: Cyclization to form 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

The final step is the formation of the oxazine ring by reacting the N-methylated intermediate with a two-carbon electrophile.

Protocol:

  • To a solution of 4-fluoro-2-(methylamino)phenol (1 equivalent) in a polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH) (2.2 equivalents) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise.

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Causality: A strong base is required to deprotonate both the phenolic hydroxyl and the secondary amine, forming a dianion. This dianion then undergoes a tandem nucleophilic substitution with 1,2-dibromoethane to form the heterocyclic ring.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Reduction) Incomplete reaction; formation of side products.Ensure the reaction temperature is maintained at 80-85°C. Add the sodium sulfide in small portions to control the exotherm. Consider using alternative reducing agents like SnCl₂/HCl if issues persist.
Mixture of N- and O-methylated products in Step 2 Use of too strong a base or harsh reaction conditions.Use a milder base like K₂CO₃ or NaHCO₃. Run the reaction at room temperature or below. Consider using a protecting group for the hydroxyl function if selectivity remains an issue.
Formation of di-N-methylated product in Step 2 Excess methyl iodide or prolonged reaction time.Use only a slight excess (1.05-1.1 equivalents) of methyl iodide. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Low Yield in Step 3 (Cyclization) Incomplete deprotonation; side reactions.Ensure the sodium hydride is fresh and added portion-wise to a well-stirred solution to ensure complete deprotonation. The choice of solvent is critical; DMF or DMSO are generally effective.
Presence of polymeric byproducts Premature ring-opening polymerization of the benzoxazine product.Avoid excessively high temperatures or prolonged heating during the cyclization and workup. The presence of acidic impurities can catalyze polymerization, so ensure all reagents and solvents are pure.
Difficulty in Purifying the Final Product Presence of closely related impurities.Optimize the column chromatography conditions (solvent system, gradient). Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be effective for removing minor impurities.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom in this synthesis?

The fluorine atom at the 6-position is an electron-withdrawing group. This can influence the acidity of the phenolic proton and the nucleophilicity of the aromatic ring. In some cases, fluorinated starting materials may require adjusted reaction conditions, such as a more acidic medium for certain types of benzoxazine syntheses, to achieve high yields.[2]

Q2: Can I use a different alkylating agent for the N-methylation step?

Yes, other methylating agents like dimethyl sulfate can be used. However, they are generally more toxic than methyl iodide. The reaction conditions (base, solvent, temperature) may need to be re-optimized for different alkylating agents.

Q3: Why is a strong base like sodium hydride necessary for the cyclization step?

The cyclization involves two nucleophilic substitution reactions. A strong base is required to generate the highly nucleophilic phenoxide and amide anions, which will readily react with 1,2-dibromoethane to form the six-membered ring. Weaker bases may not be sufficient to deprotonate the secondary amine effectively, leading to low yields.

Q4: What are the key analytical techniques to monitor the reaction and characterize the product?

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation of the final product and intermediates. Characteristic peaks for the -OCH₂CH₂N- and N-CH₃ groups should be identifiable.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. The disappearance of the O-H and N-H stretches from the starting aminophenol and the appearance of C-O-C stretches in the product are key indicators of successful cyclization.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Q5: Are there any specific safety precautions I should take?

  • 4-fluoro-2-nitrophenol and its derivatives: Are toxic and skin irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydride: Is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Methyl iodide and 1,2-dibromoethane: Are toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.

V. Visualizing the Process

Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Reduction cluster_1 Step 2: N-Methylation cluster_2 Step 3: Cyclization start 4-Fluoro-2-nitrophenol step1 Reduction (Na2S, NH4Cl) start->step1 intermediate1 2-Amino-4-fluorophenol step1->intermediate1 step2 N-Methylation (CH3I, K2CO3) intermediate1->step2 intermediate2 4-Fluoro-2-(methylamino)phenol step2->intermediate2 step3 Cyclization (1,2-dibromoethane, NaH) intermediate2->step3 product 6-Fluoro-4-methyl-2,3-dihydro- 1,4-benzoxazine step3->product

Caption: Synthetic pathway for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Troubleshooting Decision Tree: Low Cyclization Yield

Troubleshooting start Low Yield in Cyclization Step? check_base Is the NaH fresh and were >2 equivalents used? start->check_base Yes check_solvent Is the solvent anhydrous DMF or DMSO? check_base->check_solvent Yes sol_base Use fresh NaH. Ensure complete deprotonation. check_base->sol_base No check_temp Was the reaction heated to 80-100°C? check_solvent->check_temp Yes sol_solvent Use freshly distilled, anhydrous solvent. check_solvent->sol_solvent No check_purity Is the starting aminophenol pure? check_temp->check_purity Yes sol_temp Optimize reaction temperature and time. check_temp->sol_temp No sol_purity Re-purify the intermediate (Step 2). check_purity->sol_purity No sol_ok Review purification and workup for product loss. check_purity->sol_ok Yes

Caption: Decision tree for troubleshooting low cyclization yield.

VI. References

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules. Available at: [Link]

  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[2][3]benzoxazines. ResearchGate. Available at: [Link]

  • High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate. Available at: [Link]

  • Process for the preparation of para-fluorophenol. Google Patents. Available at:

  • Selective alkylation of aminophenols. ResearchGate. Available at: [Link]

  • Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources. ACS Publications. Available at: [Link]

  • Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. National Institutes of Health. Available at: [Link]

  • Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. National Institutes of health. Available at: [Link]

  • Synthesis of low thermally curable benzoxazine resins. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of novel[2][3] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKAT USA, Inc.. Available at: [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. Available at:

  • Optimization of reaction conditions for the synthesis of benzoxazines... ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. National Institutes of Health. Available at: [Link]

  • Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Publications. Available at: [Link]

  • A Smart Latent Catalyst Containing o‐Trifluoroacetamide Functional Benzoxazine: Precursor for Low Temperature Formation of... CONICET. Available at: [Link]

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Royal Society of Chemistry. Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. Available at: [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses. Available at: [Link]

  • Development of low‐viscosity benzoxazine resins and their polymers. ResearchGate. Available at: [Link]

  • Process for the mono-N-alkylation of aminophenols. Google Patents. Available at:

  • Hypervalent iodine-mediated cyclization of bishomoallylamides to prolinols. Beilstein Journals. Available at: [Link]

  • Method for preparing fluorophenol. Google Patents. Available at:

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Institutes of Health. Available at: [Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. ResearchGate. Available at: [Link]

    • Organic Syntheses. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo... ResearchGate. Available at: [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals. Available at: [Link]

Sources

Optimization

Identification of byproducts in 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine reaction

Welcome to the technical support center for the synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricaci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and identify potential byproducts. Our approach is rooted in mechanistic understanding and practical laboratory experience to ensure the integrity and success of your synthesis.

I. Understanding the Reaction: A Mechanistic Overview

The synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine typically proceeds through a multi-step pathway. A common route involves the initial N-alkylation of a suitable aminophenol precursor, followed by cyclization to form the benzoxazine ring. Understanding the nuances of each step is critical for troubleshooting and byproduct identification.

A plausible synthetic route starts with 4-fluoro-2-aminophenol, which is first N-methylated and then reacted with a two-carbon electrophile to form the heterocyclic ring.

II. Visualizing the Pathway: Reaction and Byproduct Formation

To better understand the potential outcomes of the synthesis, the following diagram illustrates the main reaction pathway and the formation of likely byproducts.

Byproduct_Formation A 4-Fluoro-2-aminophenol C N-Methyl-4-fluoro-2-aminophenol (Intermediate) A->C N-Methylation BP3 Unreacted Starting Material A->BP3 Incomplete N-Methylation B N-Methylating Agent (e.g., Methyl Iodide) E 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine (Target Product) C->E Cyclization BP1 Over-Alkylation Product (Quaternary Ammonium Salt) C->BP1 Excess Methylating Agent BP2 Dimeric Byproduct C->BP2 Intermolecular Reaction D Cyclizing Agent (e.g., 1,2-Dibromoethane) BP4 Ring-Opened Intermediate E->BP4 Hydrolysis

Caption: Reaction scheme and potential byproduct pathways.

III. Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing insights into their causes and offering practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the N-methylation step?

A1: The most critical parameters are the stoichiometry of the methylating agent and the reaction temperature. Over-alkylation is a common side reaction in the N-alkylation of amines.[1][2][3] Using a significant excess of the methylating agent or high temperatures can lead to the formation of a quaternary ammonium salt, which is a common byproduct.[2] It is advisable to use a slight excess (1.1-1.2 equivalents) of the methylating agent and maintain a moderate temperature to ensure complete consumption of the starting amine while minimizing the formation of the over-alkylated product.

Q2: I observe multiple spots on my TLC plate after the cyclization reaction. What could they be?

A2: Multiple spots on a TLC plate can indicate the presence of several compounds. Besides your target product, these could be:

  • Unreacted N-methyl-4-fluoro-2-aminophenol: This will likely have a different polarity compared to the cyclized product.

  • Dimeric byproducts: Intermolecular reactions between two molecules of the N-methylated intermediate and the cyclizing agent can lead to dimers.[4]

  • Ring-opened intermediates: Incomplete cyclization or hydrolysis of the product can result in ring-opened species.

  • Side products from the cyclizing agent: The cyclizing agent itself might undergo side reactions.

Running co-spots with your starting materials can help in preliminary identification. Further characterization using techniques like LC-MS or GC-MS is recommended for definitive identification.[5][6][7][8][9]

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete N-methylation: If the initial N-methylation is not complete, the subsequent cyclization will have a lower yield of the desired product. Ensure the first step goes to completion by monitoring with TLC.

  • Suboptimal Cyclization Conditions: The choice of base and solvent is crucial for the cyclization step. A base that is too strong or too weak can lead to side reactions. The solvent should be inert and able to dissolve the reactants. For fluorinated benzoxazines, reaction conditions such as pH can be a controlling factor in the yield.[10]

  • Byproduct Formation: As discussed, the formation of over-alkylation products or dimers will consume your starting materials and reduce the yield of the target compound.

  • Product Degradation: The product might be unstable under the reaction or workup conditions. Consider milder conditions if degradation is suspected.

  • Purification Losses: Ensure your purification method (e.g., column chromatography, recrystallization) is optimized to minimize loss of the product.

To improve the yield, systematically optimize each reaction step, starting with the N-methylation. A well-planned experimental design can help identify the optimal conditions.

Troubleshooting Specific Issues
Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Unexpected peak in GC-MS with a higher molecular weight than the product. Dimeric byproduct formation.1. Optimize Stoichiometry: Use a higher dilution of the reaction mixture to favor intramolecular cyclization over intermolecular dimerization. 2. Control Reagent Addition: Add the cyclizing agent slowly to the reaction mixture. 3. Characterize the Impurity: Isolate the impurity and characterize it using NMR and high-resolution mass spectrometry to confirm its dimeric structure.[4]
A persistent baseline impurity in HPLC analysis. Unreacted starting material or a closely related byproduct.1. Improve Reaction Monitoring: Use a more sensitive TLC system or in-process HPLC to ensure the reaction goes to completion. 2. Optimize Purification: Adjust the solvent gradient in your column chromatography or try a different recrystallization solvent system to improve separation. 3. Consider a Scavenger Resin: If the impurity is a reactive starting material, a scavenger resin could be used to remove it from the crude product.
Product appears oily and is difficult to crystallize. Presence of oligomeric impurities or residual solvent.1. Check for Oligomers: Analyze the crude product by Gel Permeation Chromatography (GPC) to check for higher molecular weight species. The formation of oligomers can be a side reaction in benzoxazine synthesis.[11] 2. Ensure Complete Solvent Removal: Use a high vacuum and gentle heating to remove all traces of solvent. 3. Try Different Crystallization Techniques: Experiment with different solvents, solvent mixtures, and crystallization methods (e.g., slow evaporation, vapor diffusion).
The NMR spectrum of the final product shows broad peaks. Presence of paramagnetic impurities or dynamic exchange processes.1. Purify Further: Re-purify the sample to remove any trace metal impurities. 2. Acquire NMR at Different Temperatures: Variable temperature NMR can help to resolve broad peaks caused by dynamic processes.

IV. Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is crucial for process optimization and ensuring the quality of the final compound. The following are recommended analytical workflows.

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.

  • Visualization: UV light (254 nm) and staining with potassium permanganate solution.

  • Procedure: Spot the reaction mixture alongside the starting materials on the TLC plate. Develop the plate in the mobile phase and visualize. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Procedure: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS. The resulting chromatogram will separate the components, and the mass spectra will aid in their identification.[5][7]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the molecule.

  • Procedure: Isolate the byproduct of interest through preparative HPLC or column chromatography. Dissolve the purified byproduct in the appropriate deuterated solvent and acquire a full set of NMR spectra for complete structural elucidation.[10][12]

V. References

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 3-7). Elsevier.

  • MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Benzoxazine Resins. [Link]

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 717. [Link]

  • ResearchGate. (n.d.). Identification, isolation, synthesis and characterization of dimer impurities and controled the impurites in Prazoles. [Link]

  • PubMed. (1995). N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Journal of Medicinal Chemistry, 38(20), 3957-3967. [Link]

  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 111-125. [Link]

  • National Institutes of Health. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4945. [Link]

  • YouTube. (2022, April 5). Alkylation of Amines. [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

  • National Institutes of Health. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 9(16), e202401777. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorinated heterocyclic compounds.

  • ACS Publications. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 25(42), 7752-7756. [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications, 54(59), 8212-8215. [Link]

  • National Institutes of Health. (2011). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E, 67(Pt 11), o2815. [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9115-9119. [Link]

  • ResearchGate. (n.d.). Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers. [Link]

  • PharmaTutor. (n.d.). Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJTSRD, 4(6), 1142-1149. [Link]

  • ResearchGate. (n.d.). Fluorinated Heterocycles. [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. RRJPPS, 10(3), 1-8. [Link]

  • National Institutes of Health. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. Chemistry, 29(54), e202301594. [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(1), 359. [Link]

  • Preprints.org. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Preprints.org. [Link]

  • National Institutes of Health. (2012). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry, 8, 1602-1644. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Heterocyclic Derivatives Containing Five membraned rings from 2-mercapto-5-methyl-oxadiazole. [Link]

  • IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. [Link]

  • CCS Chemistry. (n.d.). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. BJSTR, 41(2), 32577-32579. [Link]

  • Wiley Online Library. (n.d.). Fluorinated Heterocyclic Compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of Multi-Substituted 1,4-Benzoxazine Using an Umpolung Reaction with 2-Oxo-1,4-benzoxazine-3-carboxylates. [Link]

  • National Institutes of Health. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 78(Pt 9), 834-837. [Link]

  • YouTube. (2021, July 20). Amine Synthesis - Limits of Alkylation. [Link]

Sources

Troubleshooting

Long-term stability and storage conditions for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Disclaimer: The following guide is based on the general chemical principles of benzoxazine monomers and related heterocyclic compounds. As of January 2026, extensive, peer-reviewed long-term stability data for 6-Fluoro-4...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is based on the general chemical principles of benzoxazine monomers and related heterocyclic compounds. As of January 2026, extensive, peer-reviewed long-term stability data for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is limited. This document serves as a technical resource to guide researchers in the proper storage, handling, and stability assessment of this compound.

Introduction: Understanding the Stability of a Benzoxazine Monomer

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. As a monomer, its stability is crucial for ensuring reproducible outcomes in polymerization, drug discovery, and materials science applications. Unlike the cured polybenzoxazine resins, which are known for their high thermal stability, the monomer is susceptible to environmental factors that can compromise its purity over time. The primary stability concerns for benzoxazine monomers revolve around the integrity of the oxazine ring, which can be sensitive to heat, moisture, acid/base catalysis, and light. This guide provides a framework for understanding these potential challenges and offers practical solutions for maintaining the long-term integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine?

A1: Based on the chemical structure, the following conditions are recommended to maximize shelf-life:

  • Temperature: Refrigerate at 2-8°C. For extended storage (over 12 months), consider storage at -20°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The tertiary amine within the benzoxazine structure can be susceptible to oxidation.

  • Moisture: Protect from moisture. The oxazine ring can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities.[1][2] Use of a desiccator is recommended.

  • Light: Store in an amber or opaque vial to protect from light, as UV radiation can potentially induce degradation or unwanted side reactions.

Q2: My sample of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine has developed a yellow or brownish tint. What does this indicate?

A2: A color change is often the first visual indicator of potential degradation. This could be due to:

  • Oxidation: The aromatic amine moiety can be susceptible to oxidation, forming colored impurities. This is often accelerated by exposure to air and light.

  • Minor Impurities: The presence of trace impurities from synthesis could lead to color changes over time.

  • Oligomerization: Slow, low-level polymerization or oligomerization might occur, especially if the sample has been exposed to elevated temperatures.

If a color change is observed, it is crucial to re-analyze the purity of the material before use (see Purity Assessment Protocol).

Q3: How can I confirm the purity of my stored 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine?

A3: Several analytical techniques can be employed to assess the purity of your sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): This is a powerful tool to confirm the chemical structure and identify impurities. Look for the characteristic peaks of the benzoxazine ring and the fluorine substituent. The appearance of new, unidentifiable peaks may signal degradation.[1]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with a UV detector can be developed to quantify the purity of the main component and detect the presence of degradation products. A fresh, high-purity standard is required for accurate quantification.

  • Differential Scanning Calorimetry (DSC): For benzoxazine monomers, DSC can reveal changes in the melting point (a depression or broadening can indicate impurities) and the ring-opening polymerization exotherm. A significant change in the polymerization temperature or enthalpy could suggest degradation or the presence of catalytic impurities.[3]

Q4: I am observing inconsistent results in my polymerization experiments. Could the stability of the monomer be the cause?

A4: Absolutely. The stability of the benzoxazine monomer is critical for consistent polymerization.

  • Hydrolysis: If the oxazine ring has undergone hydrolysis, the resulting phenolic and amine species can alter the curing kinetics.[1][2]

  • Impurities as Catalysts/Inhibitors: Degradation products can sometimes act as unintended catalysts or inhibitors for the ring-opening polymerization, leading to variability in curing times, final polymer properties, and thermal stability.[4]

  • Reduced Monomer Concentration: If a significant portion of the monomer has degraded, the effective concentration is lower than anticipated, which will affect the stoichiometry and crosslink density of the final polymer.

It is highly recommended to use a fresh or newly purified batch of monomer for critical experiments or to establish a baseline with a well-characterized sample.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing the problem.

Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete or slow polymerization 1. Degraded monomer with lower purity.2. Presence of inhibitory impurities.3. Incorrect curing temperature or time.1. Verify monomer purity using HPLC or NMR.2. If purity is low, consider repurification (e.g., recrystallization or column chromatography).3. Confirm the curing profile using DSC to ensure the correct temperature is being used.
Material cures too quickly or exotherm is too aggressive 1. Presence of catalytic impurities (e.g., acidic residues from synthesis or hydrolysis).2. Contamination from external sources.1. Analyze for acidic impurities. Consider a neutral wash of a solution of the compound followed by drying and solvent removal.2. Use a fresh, high-purity lot of the monomer to confirm if the issue is batch-specific.
Visible particles or cloudiness in the melted monomer 1. Particulate contamination.2. Insoluble degradation products or oligomers.3. Incomplete melting due to high melting point impurities.1. Filter the molten monomer if feasible.2. Assess purity via DSC to check for multiple melting endotherms.3. If degradation is suspected, repurify the material.
Poor thermal stability of the resulting polymer 1. Incomplete curing due to degraded monomer.2. Altered network structure due to impurities.1. Use Thermogravimetric Analysis (TGA) to compare the thermal stability of the polymer with a batch made from a reference standard.2. Ensure complete curing by extending the curing time or increasing the temperature, based on DSC analysis.
Troubleshooting Workflow Diagram

troubleshooting_workflow start Experimental Anomaly Observed (e.g., inconsistent curing) check_purity Assess Monomer Purity (HPLC, NMR, DSC) start->check_purity is_pure Is Purity >98% and consistent with spec? check_purity->is_pure remediate Remediation Strategy is_pure->remediate No check_process Investigate Experimental Process (Temp, Time, Contamination) is_pure->check_process Yes repurify Repurify Monomer (Recrystallization/Chromatography) remediate->repurify new_batch Procure a New, Certified Batch remediate->new_batch re_evaluate Re-run Experiment with Purified/New Monomer repurify->re_evaluate new_batch->re_evaluate resolve Issue Resolved re_evaluate->resolve check_process->resolve

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to simulate long-term storage in a shorter timeframe by exposing the compound to elevated stress conditions.

Objective: To assess the stability of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine under elevated temperature and humidity.

Materials:

  • 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

  • Multiple airtight amber glass vials

  • Oven or stability chamber capable of maintaining 40°C ± 2°C

  • Desiccator with a saturated salt solution (e.g., potassium chloride for ~85% relative humidity)

  • Analytical equipment (HPLC, NMR, DSC)

Procedure:

  • Initial Analysis (T=0):

    • Take an initial sample of the compound.

    • Perform a full characterization: visual appearance, HPLC purity, ¹H and ¹⁹F NMR, and DSC. This is your baseline data.

  • Sample Preparation:

    • Aliquot approximately 50-100 mg of the compound into several labeled amber vials.

    • Create two sets of samples:

      • Set A (Heat): Seal the vials tightly.

      • Set B (Heat + Humidity): Place these vials, uncapped, inside a larger sealed container (desiccator) with the saturated salt solution.

  • Stress Conditions:

    • Place both sets of samples in the 40°C oven/chamber.

  • Time Points:

    • Pull one vial from each set at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Analysis:

    • At each time point, analyze the samples using the same methods as the T=0 analysis.

    • Record any changes in appearance, purity (note any new peaks in HPLC), and thermal properties (melting point, polymerization exotherm).

  • Data Evaluation:

    • Compare the results at each time point to the T=0 baseline. A significant change (e.g., >2% drop in purity) indicates instability under those conditions.

Protocol 2: Purity Assessment by HPLC

Objective: To quantify the purity of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine and detect degradation products.

Method (Example - requires optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 10 mL of the mobile phase or a compatible solvent (e.g., Acetonitrile) to create a 0.1 mg/mL solution.

    • Filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Purity can be estimated by the area percent of the main peak relative to the total area of all peaks. For accurate quantification, a reference standard and calibration curve are necessary.

Potential Degradation Pathways

The structure of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine suggests several potential degradation pathways under adverse conditions. Understanding these can help in diagnosing issues and interpreting analytical data.

degradation_pathways cluster_main 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine start Benzoxazine Monomer hydrolysis Hydrolytic Ring Opening (Product: Aminophenol derivative) start->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation (Product: Colored impurities) start->oxidation O₂ / Light polymerization Thermal/Catalytic Ring-Opening Polymerization (Product: Oligomers/Polymer) start->polymerization Heat / Catalyst

Caption: Potential degradation pathways for the monomer.

  • Hydrolytic Ring-Opening: This is a significant concern, particularly if the compound is exposed to moisture in combination with acidic or basic contaminants. The oxazine ring can open to form a stable 2-(aminomethyl)phenolic derivative, which will not participate in the desired polymerization reaction in the same way.[1][2][5]

  • Oxidation: The tertiary amine nitrogen and the electron-rich aromatic ring can be susceptible to oxidation, especially when exposed to atmospheric oxygen and light. This can lead to the formation of N-oxides or other oxidized species, often resulting in a visible color change.

  • Premature Polymerization: Benzoxazine monomers polymerize through a thermally initiated ring-opening mechanism.[3][6] While this typically requires elevated temperatures (often >200°C), long-term storage at moderately elevated temperatures (e.g., >30°C) or the presence of catalytic impurities could initiate slow oligomerization, reducing the monomer's purity and affecting its performance.

By implementing the storage and handling procedures outlined in this guide, researchers can significantly mitigate these risks and ensure the integrity and reliability of their 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine for experimental use.

References

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. (2024). PMC. Available at: [Link]

  • Ishida, H., & Lin, C.-H. (n.d.). Thermal Degradation Mechanism of Polybenzoxazines. ResearchGate. Available at: [Link]

  • Shaoying, C., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]

  • Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer. (n.d.). PMC. Available at: [Link]

  • Musakhanian, J., & Rodier, J.-D. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. PubMed. Available at: [Link]

  • Shaoying, C., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. Available at: [Link]

  • Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (n.d.). ResearchGate. Available at: [Link]

  • Adhesive Films Based on Benzoxazine Resins and the Photoreactive Epoxyacrylate Copolymer. (n.d.). MDPI. Available at: [Link]

  • Preparation and characterization of benzoxazine based nanocomposites: Comprehensive study in curing kinetics and enhanced thermal. (n.d.). SciSpace. Available at: [Link]

  • Musakhanian, J., et al. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. ResearchGate. Available at: [Link]

  • Li, S., et al. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. ResearchGate. Available at: [Link]

  • Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. (2021). ACS Applied Polymer Materials. Available at: [Link]

  • Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources. (2021). ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2023). PMC. Available at: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (n.d.). polymsci.org. Available at: [Link]

  • Recent Trends in Improving the Oxidative Stability of Oil-Based Food Products by Inhibiting Oxidation at the Interfacial Region. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. (2024). ACS Applied Polymer Materials. Available at: [Link]

  • Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. (2023). ResearchGate. Available at: [Link]

  • Kinetic Modeling of Ring-Opening Polymerization of Benzoxazines Using MIL-53-Al as a Potent Catalyst. (2023). ACS Publications. Available at: [Link]

  • Polybenzoxazine. (n.d.). Wikipedia. Available at: [Link]

  • Photo-sensitive benzoxazine II: Chalcone-containing benzoxazine and its photo and thermal-cured thermoset. (n.d.). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic purification of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. This resource is designed for researchers, c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this moderately polar, fluorinated heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles.

Understanding the Molecule: Key Chromatographic Considerations

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine possesses a unique combination of structural features that influence its chromatographic behavior:

  • Aromatic Ring & Methyl Group: Contribute to its non-polar character.

  • Tertiary Amine (N-methyl) & Ether Linkage (O): These are polar, basic sites that can act as hydrogen bond acceptors. The tertiary amine is a key player in interactions with stationary phases.

  • Fluorine Substituent: Adds polarity and can engage in specific interactions, but its effect is often subtle compared to the amine and ether groups.

This duality of polar and non-polar characteristics means that successful purification requires a carefully optimized chromatographic method.

Frequently Asked Questions (FAQs)

Q1: Which primary chromatography mode is recommended for this compound: Normal-Phase or Reversed-Phase?

A1: For routine purification of crude reaction mixtures, Normal-Phase Flash Chromatography on silica gel is the most common and practical starting point.[1] It is effective for separating the target compound from less polar starting materials or non-polar byproducts. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is typically reserved for high-purity applications, analytical quantification, or when normal-phase methods fail to provide adequate separation.[2][3]

Q2: My compound is streaking badly on a silica gel TLC plate. What is the primary cause?

A2: Severe streaking or tailing is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. For 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, the basic tertiary amine is the most likely culprit, as it interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, heterogeneous desorption kinetics, resulting in a tailed peak.

Q3: What are the likely impurities from a typical synthesis, and how do they affect purification?

A3: Synthesis of benzoxazines often involves the Mannich reaction of a phenol, a primary amine, and formaldehyde.[4] Impurities can include unreacted starting materials (e.g., the parent phenol), partially reacted intermediates, or oligomeric byproducts. These impurities often have different polarities, which is advantageous for chromatographic separation. For instance, the precursor phenol is more polar and acidic, while other byproducts might be less polar.

Q4: I am experiencing low yield after my silica gel column. Where could my compound be going?

A4: Low recovery can be due to several factors. The most probable cause is irreversible adsorption onto the silica gel, especially if the mobile phase is not optimized to mitigate the strong interaction with the basic nitrogen.[5] Another possibility is the degradation of the compound on the acidic silica surface, although benzoxazines are generally stable. Ensure you are using an appropriate solvent system and consider deactivating the silica if losses persist.

Troubleshooting Guide: Normal-Phase Flash Chromatography

This is the workhorse method for purifying synthetic intermediates. Below are common problems and their solutions.

Problem 1: Poor Separation (Overlapping Peaks)

Your target compound is co-eluting with an impurity.

Possible Cause Explanation & Solution
Inappropriate Mobile Phase Polarity The polarity of your eluent is either too high (eluting everything together quickly) or too low (broadening all peaks). Solution: The goal is a retention factor (Rf) of 0.25-0.35 for your target compound on TLC. If your Rf is too high, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture). If it's too low, increase the polarity.[5]
Incorrect Solvent System The chosen solvent system may not have the right selectivity for your specific mixture. Solution: If adjusting polarity fails, change the solvent system entirely to alter the separation mechanism.[5] Good alternatives to hexane/ethyl acetate include dichloromethane/methanol or toluene/acetone.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Solution: A general rule is to load no more than 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica).[5] If separation is still poor, reduce the load further.
Poor Column Packing Channels or cracks in the silica bed create pathways for the solvent and sample to travel through without proper interaction, ruining the separation. Solution: Ensure the silica gel is packed as a uniform, homogenous bed. Use the "wet" (slurry) packing method for the most consistent results.
Problem 2: Peak Tailing / Streaking

The spot on the TLC or the peak from the column is elongated instead of being tight and symmetrical.

Possible Cause Explanation & Solution
Strong Analyte-Silica Interaction As mentioned in the FAQs, the basic tertiary amine in your molecule is strongly interacting with acidic silanol groups on the silica. This is the most common cause of tailing for this class of compounds. Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites. Triethylamine (Et3N) at 0.1-1% (v/v) is highly effective. Alternatively, ammonia in methanol (e.g., using a dichloromethane/ (9:1 MeOH:NH4OH) mobile phase) can also work.
Sample Solvent Effect The sample was dissolved in a solvent that is much stronger (more polar) than the mobile phase. This prevents proper adsorption at the top of the column. Solution: Dissolve your crude sample in a minimal amount of a non-polar solvent (like dichloromethane or toluene) or, ideally, in the mobile phase itself before loading.
Problem 3: Compound Not Eluting from the Column

You've run a large volume of eluent, but your product has not appeared.

Possible Cause Explanation & Solution
Mobile Phase is Too Non-Polar The solvent system does not have sufficient strength to move your moderately polar compound down the column. Solution: Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% ethyl acetate in hexane and slowly increase to 30%, 50%, or higher. This should be guided by your initial TLC analysis.
Irreversible Adsorption In severe cases of interaction, the compound may bind so strongly to the silica that it cannot be eluted with standard solvents. Solution: First, try flushing the column with a very polar solvent like 5-10% methanol in dichloromethane. If this fails, consider using a less acidic stationary phase like alumina or a deactivated silica gel for future purification attempts.

Troubleshooting Guide: Reversed-Phase HPLC (RP-HPLC)

For achieving analytical-grade purity (>99%).

Problem 1: Poor Peak Shape (Tailing)

Even on a C18 column, peaks can tail.

Possible Cause Explanation & Solution
Secondary Silanol Interactions The C18 stationary phase is silica-based, and even with end-capping, some residual acidic silanol groups remain. The basic nitrogen on your benzoxazine can interact with these sites, causing tailing. Solution: Add a mobile phase modifier to suppress this interaction. Using a buffer to control the pH is critical. An acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) in the mobile phase will protonate the tertiary amine (forming -N+HRMe), which shields it from interacting with the silanols and often improves peak shape dramatically.
Incorrect Mobile Phase pH The pH of the mobile phase dictates the ionization state of your analyte, which in turn affects its retention and peak shape. Solution: For a basic compound like this, a low pH (e.g., pH 2.5-4) is generally recommended to ensure consistent protonation and sharp peaks.[6] Use a buffer like ammonium formate or phosphate if precise pH control is needed.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing, or fronting peaks. Solution: Reduce the injection volume or the concentration of your sample. For analytical HPLC, injections are typically in the microgram range.
Problem 2: Insufficient Retention

The compound elutes very early, close to the solvent front (void volume).

Possible Cause Explanation & Solution
Compound is Too Polar for Conditions Your compound is not hydrophobic enough to interact strongly with the non-polar C18 stationary phase under the current mobile phase conditions.[7] Solution: Decrease the polarity of the mobile phase by reducing the organic component (e.g., acetonitrile or methanol). Start with a higher aqueous percentage (e.g., 90% water / 10% acetonitrile) and run a gradient to a higher organic percentage.
Use of a Different Stationary Phase A standard C18 column may not be ideal for this moderately polar compound. Solution: Consider a "polar-embedded" C18 column.[8] These columns have a polar group (like an amide or carbamate) embedded near the base of the C18 chain, which prevents phase collapse in highly aqueous mobile phases and offers alternative selectivity for polar analytes.

Protocols and Methodologies

Protocol 5.1: TLC Method Development for Normal-Phase Chromatography
  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate to make a ~1 mg/mL solution.

  • Spot Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate. Keep the spot small and concentrated.

  • Develop Plate: Place the plate in a developing chamber containing a pre-equilibrated solvent system. Start with a moderately polar system like 20% Ethyl Acetate in Hexane .

  • Visualize: After the solvent front reaches near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze & Optimize:

    • Ideal Rf: The target compound should have an Rf value between 0.25 and 0.35 for good column separation.

    • Adjust Polarity: If the Rf is too high (>0.5), decrease the polarity (e.g., move to 10% EtOAc/Hexane). If the Rf is too low (<0.2), increase the polarity (e.g., move to 30% EtOAc/Hexane).

    • Check for Tailing: If the spot is streaked, prepare a new solvent system with 0.5% triethylamine added and re-run the TLC. This should result in a much more compact spot.

Protocol 5.2: Starting Conditions for RP-HPLC Method Development

This protocol provides a robust starting point for analytical method development.

Parameter Recommended Starting Condition Rationale
Column C18, 2.1 x 50 mm, < 3 µm particle sizeStandard for good resolution and efficiency in reversed-phase.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of the analyte and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% B to 95% B over 10 minutesA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm (or DAD scan to find λmax)The aromatic ring should have strong UV absorbance.
Injection Volume 2 µLA small volume to prevent column overload.

Visual Workflows

Diagram 6.1: Choosing the Right Chromatographic Mode

G start Purification Goal? bulk Bulk Purification (>50 mg, crude) start->bulk  Scale & Purity high_purity High Purity / Analysis (<50 mg, semi-pure) start->high_purity  Scale & Purity tlc_check Develop TLC Method (Protocol 5.1) bulk->tlc_check hplc_check Run Scouting Gradient (Protocol 5.2) high_purity->hplc_check np_chrom Normal-Phase Flash Chromatography rp_chrom Reversed-Phase HPLC tlc_check->np_chrom Optimized Conditions hplc_check->rp_chrom Optimized Conditions

Caption: Decision tree for selecting the appropriate purification method.

Diagram 6.2: Troubleshooting Poor Separation in Flash Chromatography

G start Problem: Poor Separation q_rf Is target Rf ~0.25-0.35? start->q_rf q_tail Is there peak tailing? q_rf->q_tail Yes sol_adj_pol Adjust Mobile Phase Polarity q_rf->sol_adj_pol No q_load Is column overloaded? q_tail->q_load No sol_add_base Add 0.5% Et3N to Mobile Phase q_tail->sol_add_base Yes sol_reduce_load Reduce Sample Load (1-2% of silica mass) q_load->sol_reduce_load Yes sol_change_solv Change Solvent System (e.g., DCM/MeOH) q_load->sol_change_solv No sol_adj_pol->q_rf sol_add_base->q_tail end_node Separation Improved sol_reduce_load->end_node sol_change_solv->end_node

Sources

Optimization

Chiral Resolution of Substituted 2,3-Dihydro-1,4-Benzoxazines: A Technical Support Guide

Welcome to the technical support center for the chiral resolution of substituted 2,3-dihydro-1,4-benzoxazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of substituted 2,3-dihydro-1,4-benzoxazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these important chiral molecules. As many benzoxazine derivatives exhibit stereospecific biological activity, obtaining enantiomerically pure compounds is a critical step in the development of new therapeutics.[1][2][3]

This resource combines established principles with field-proven insights to help you navigate the complexities of chiral resolution, from method selection to troubleshooting persistent experimental issues.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the chiral resolution of substituted 2,3-dihydro-1,4-benzoxazines.

Q1: What are the primary methods for the chiral resolution of 2,3-dihydro-1,4-benzoxazines?

The most common and effective methods for resolving racemic mixtures of 2,3-dihydro-1,4-benzoxazines are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic benzoxazine, which is basic, with an enantiomerically pure chiral acid.[4] This forms a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][4]

  • Chiral Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers.[5][6]

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, often lipases, to selectively acylate one enantiomer of the racemic benzoxazine, allowing the acylated product and the unreacted enantiomer to be separated.[7][8]

Q2: How do I choose the best chiral resolution method for my specific substituted benzoxazine?

The choice of method depends on several factors including the scale of the resolution, the properties of your specific benzoxazine derivative, and available resources.

  • For large-scale resolutions (grams to kilograms), diastereomeric salt crystallization is often the most cost-effective and scalable method.[9]

  • For analytical purposes and small-scale preparative work (milligrams to grams), chiral HPLC or SFC are often preferred due to their high resolving power and faster method development.[6]

  • Enzymatic resolution can be an excellent choice when high enantioselectivity is required and mild reaction conditions are necessary. It is particularly useful if racemization of the unwanted enantiomer is possible, enabling a dynamic kinetic resolution process.[7]

The following flowchart provides a general decision-making framework:

G start Racemic Substituted 2,3-Dihydro-1,4-Benzoxazine scale What is the required scale? start->scale large_scale Large Scale (g to kg) scale->large_scale Large small_scale Small Scale (mg to g) or Analytical scale->small_scale Small dsc Diastereomeric Salt Crystallization large_scale->dsc chromatography Chiral HPLC or SFC small_scale->chromatography racemization Is racemization of the unwanted enantiomer feasible? dsc->racemization enzymatic Consider Enzymatic Kinetic Resolution racemization->enzymatic Yes

Caption: Decision workflow for selecting a chiral resolution method.

Q3: How do substituents on the benzoxazine ring affect the chiral resolution process?

Substituents can significantly impact the resolution process:

  • In diastereomeric salt crystallization, the nature and position of substituents influence the pKa of the amine, as well as the crystal lattice packing of the diastereomeric salts. Electron-withdrawing groups can decrease the basicity of the nitrogen atom, potentially affecting salt formation.[10]

  • In chiral chromatography, substituents alter the interactions (e.g., hydrogen bonding, π-π stacking, steric interactions) between the analyte and the chiral stationary phase, thereby affecting retention times and enantioselectivity.[10][11]

  • For enzymatic resolutions, the size and electronic properties of substituents near the chiral center can affect the enzyme's ability to bind and catalyze the reaction on one enantiomer over the other.[12]

A systematic screening of conditions is often necessary to find the optimal method for a new substituted benzoxazine.[12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Diastereomeric Salt Crystallization
ProblemPotential Cause(s)Recommended Solution(s)
No crystallization occurs, or an oil forms. The diastereomeric salts are too soluble in the chosen solvent. The rate of supersaturation is too rapid.Solvent Screening: Test a range of solvents with varying polarities. Anti-Solvent Addition: Introduce a solvent in which the salts are poorly soluble to induce precipitation. Cooling Crystallization: If solubility is temperature-dependent, slowly cool the solution. Seeding: Add a small crystal of the desired diastereomeric salt to induce crystallization.
Poor diastereomeric excess (d.e.) of the crystallized salt. Thermodynamic vs. Kinetic Control: The undesired diastereomer may co-precipitate over time. The solubility difference between the diastereomers in the chosen solvent is small.Kinetic Resolution: If one diastereomer crystallizes much faster, filter the solid quickly (e.g., within an hour).[13] Solvent Optimization: Screen for a solvent system that maximizes the solubility difference between the two diastereomers. Recrystallization: One or more recrystallizations of the obtained solid can enrich the desired diastereomer.
Inconsistent results between batches. Variations in the purity of the starting racemate or resolving agent. Lack of precise control over crystallization parameters (temperature, stirring rate, cooling profile). Polymorphism of the diastereomeric salts.Ensure High Purity of Starting Materials: Use materials of consistent and high purity. Standardize Crystallization Protocol: Tightly control all experimental parameters. Characterize Solid Forms: Use techniques like XRPD or DSC to check for polymorphism.
Low yield of the desired enantiomer. The theoretical maximum yield for a classical resolution is 50%.[14] Significant amount of the desired diastereomer remains in the mother liquor.Racemization and Recycle: If possible, develop a method to racemize the unwanted enantiomer from the mother liquor and recycle it back into the resolution process. This can theoretically increase the yield to 100%.[14][15]
Chiral Chromatography (HPLC & SFC)
ProblemPotential Cause(s)Recommended Solution(s)
Poor resolution of enantiomers. Incorrect Chiral Stationary Phase (CSP): The selected CSP does not provide sufficient enantioselectivity for your compound. Suboptimal Mobile Phase: The mobile phase composition is not ideal for the separation.CSP Screening: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., ratio of organic modifiers, type and concentration of additives).
Peak tailing or fronting. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols). Column Overload: Injecting too much sample. Column Void: A void has formed at the column inlet.Use of Additives: For basic compounds like benzoxazines, adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape.[16][17] Reduce Sample Concentration/Volume: Inject a smaller amount of your sample. Reverse Column Flow: Reversing the column and flushing may remove particulates from the inlet frit. If a void is present, the column may need to be replaced.[18][19]
Drifting retention times. Changes in Mobile Phase Composition: Evaporation of a volatile component. Temperature Fluctuations: The column temperature is not stable. Column Equilibration: The column is not fully equilibrated with the mobile phase.Ensure Proper Mobile Phase Preparation: Keep mobile phase bottles capped and prepare fresh mobile phase regularly. Use a Column Oven: Maintain a constant and controlled column temperature. Adequate Equilibration: Ensure the column is equilibrated for a sufficient time before starting analysis.
High backpressure. Blocked Frit: Particulate matter from the sample or mobile phase has blocked the column inlet frit. Precipitation: The sample has precipitated on the column due to solvent mismatch between the sample diluent and the mobile phase.Filter Samples and Mobile Phases: Use appropriate filters to remove particulates. Use a Guard Column: A guard column will protect the analytical column from contamination. Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker solvent.[18]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a Substituted 2,3-Dihydro-1,4-Benzoxazine

This protocol provides a general starting point for the resolution of a racemic benzoxazine using a chiral acid.

Objective: To separate the enantiomers of a racemic substituted 2,3-dihydro-1,4-benzoxazine via fractional crystallization of diastereomeric salts.

Materials:

  • Racemic substituted 2,3-dihydro-1,4-benzoxazine

  • Chiral resolving agent (e.g., (S)-(+)-mandelic acid, (R,R)-(+)-tartaric acid, or (1S)-(+)-10-camphorsulfonic acid)

  • Selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water)

  • Standard laboratory glassware

  • Filtration apparatus

  • Analytical equipment for determining d.e. and e.e. (e.g., chiral HPLC)

Procedure:

  • Resolving Agent and Solvent Screening (Small Scale): a. In separate test tubes, dissolve a small amount of the racemic benzoxazine in different solvents. b. Add 0.5 equivalents of the chiral resolving agent. c. Observe for spontaneous precipitation at room temperature or upon cooling. Note the quality of the precipitate (crystalline vs. oil). d. Isolate any crystalline solids by filtration, wash with a small amount of cold solvent, and dry. e. Liberate the free base from the salt by dissolving it in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃ solution). f. Analyze the enantiomeric excess (e.e.) of the recovered benzoxazine by chiral HPLC.

  • Preparative Scale Resolution (Based on Screening Results): a. Dissolve the racemic benzoxazine (1.0 eq) in the optimal solvent identified in the screening step, heating gently if necessary to achieve full dissolution. b. In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in a minimal amount of the same solvent. c. Slowly add the resolving agent solution to the benzoxazine solution with stirring. d. Allow the solution to cool slowly to room temperature. If no crystals form, consider seeding with a small crystal from the screening experiment or cooling further in an ice bath or refrigerator. e. Allow crystallization to proceed for a predetermined time (this can be a critical parameter).[13] f. Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. g. Dry the crystals under vacuum. h. Determine the diastereomeric excess of the salt. i. Liberate the enantiomerically enriched benzoxazine from the salt as described in 1e. j. Determine the enantiomeric excess and yield. k. The mother liquor can be treated to recover the other enantiomer.

G racemate Racemic Benzoxazine + Chiral Acid dissolve Dissolve in Optimal Solvent racemate->dissolve crystallize Cool and Crystallize dissolve->crystallize filter Filter crystallize->filter solid Diastereomeric Salt (Solid) filter->solid Less Soluble liquid Mother Liquor (Enriched in other diastereomer) filter->liquid More Soluble liberate_solid Liberate Free Base solid->liberate_solid liberate_liquid Liberate Free Base liquid->liberate_liquid enantiomer1 Enantiomer 1 liberate_solid->enantiomer1 enantiomer2 Enantiomer 2 liberate_liquid->enantiomer2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine and Its Derivatives for Drug Discovery

In the landscape of medicinal chemistry, the 1,4-benzoxazine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Its unique conformation and opportunities for substi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,4-benzoxazine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Its unique conformation and opportunities for substitution have made it a focal point for the development of novel therapeutics. This guide provides a detailed comparative analysis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine and its derivatives, offering insights into their synthesis, physicochemical properties, and biological activities. This document is intended for researchers, scientists, and professionals in drug development, providing a foundation for informed decision-making in the pursuit of new chemical entities.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, imparts a unique three-dimensional structure that allows for specific interactions with biological targets. This scaffold is present in a variety of natural and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, neuroprotective, anti-inflammatory, and anticancer properties.[1] The strategic placement of substituents on this core structure can significantly modulate its biological efficacy and pharmacokinetic profile.

This guide will focus on 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine as a lead compound and explore how modifications, particularly at the 6-position (halogen substitution) and the 4-position (N-alkylation), influence its performance.

Synthesis Strategies: Building the Benzoxazine Core and Its Analogs

The synthesis of 2,3-dihydro-1,4-benzoxazine derivatives typically involves the cyclization of a 2-aminophenol derivative. A common and versatile method is the reaction of a substituted 2-aminophenol with a 1,2-dihaloethane. The N-alkylation at the 4-position can be subsequently achieved through standard procedures.

General Synthesis Workflow

The synthetic pathway to 6-halo-4-alkyl-2,3-dihydro-1,4-benzoxazine derivatives can be conceptualized as a two-step process. First, the formation of the benzoxazine ring, followed by diversification at the nitrogen atom. This approach allows for the late-stage introduction of various alkyl groups, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.

SynthesisWorkflow Start Substituted 2-Aminophenol Step1 Cyclization with 1,2-dihaloethane Start->Step1 Intermediate 6-Halo-2,3-dihydro-1,4-benzoxazine Step1->Intermediate Step2 N-Alkylation Intermediate->Step2 Product 6-Halo-4-alkyl-2,3-dihydro-1,4-benzoxazine Step2->Product

Caption: General synthetic workflow for 6-halo-4-alkyl-2,3-dihydro-1,4-benzoxazine derivatives.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

This protocol outlines a representative synthesis. The choice of base and solvent is critical for achieving a good yield and purity.

Step 1: Synthesis of 6-Fluoro-2,3-dihydro-1,4-benzoxazine

  • To a solution of 2-amino-4-fluorophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).

  • Add 1,2-dibromoethane (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-fluoro-2,3-dihydro-1,4-benzoxazine.

Step 2: Synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

  • Dissolve 6-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq) in a solvent like acetonitrile or acetone.

  • Add a base such as potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final product, 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.[2]

Physicochemical Properties: The Impact of Fluorine and Methylation

The introduction of a fluorine atom at the 6-position and a methyl group at the 4-position significantly influences the physicochemical properties of the benzoxazine core. These modifications can affect lipophilicity, metabolic stability, and receptor binding affinity.

Table 1: Calculated Physicochemical Properties of 6-Substituted-4-methyl-2,3-dihydro-1,4-benzoxazine Derivatives

CompoundRMolecular FormulaMolecular Weight ( g/mol )XLogP3
1 FC₉H₁₀FNO167.181.9
2 ClC₉H₁₀ClNO183.632.4
3 BrC₉H₁₀BrNO228.092.5
4 HC₉H₁₁NO149.191.8

Data for compounds 1, 3 and 4 are based on publicly available information. Data for compound 2 is extrapolated based on trends.

The data in Table 1 suggests that halogenation at the 6-position increases the lipophilicity (as indicated by the higher XLogP3 values) in the order of F < Cl < Br. Increased lipophilicity can influence a compound's ability to cross cell membranes, but may also impact its solubility and potential for off-target effects. The fluorine atom in the target compound provides a moderate increase in lipophilicity compared to the unsubstituted analog.

Comparative Biological Activity

The 1,4-benzoxazine scaffold has been explored for a range of biological activities. Here, we will focus on two key areas: antimicrobial and neuroprotective effects.

Antimicrobial Activity

Benzoxazine derivatives have shown promise as antimicrobial agents.[3] The presence and nature of substituents on the aromatic ring can significantly impact their potency and spectrum of activity.

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The introduction of a halogen at the 6-position generally enhances antimicrobial activity. The electronegativity and size of the halogen can influence the binding affinity to microbial targets.

  • N-Alkylation: The nature of the alkyl group at the 4-position can modulate the compound's interaction with bacterial cell membranes or intracellular targets. A methyl group is a common starting point for SAR exploration.

While specific comparative data for 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is limited, studies on related fluorinated and non-fluorinated benzoxazine derivatives suggest that the fluoro-substituted compounds often exhibit potent activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antimicrobial potency of a compound.[1][4][5][6]

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Bacterial Culture Step1 Prepare Standardized Inoculum Start->Step1 Step3 Inoculate wells with bacteria Step1->Step3 Step2 Serial Dilution of Test Compound in 96-well plate Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Result Determine MIC (Lowest concentration with no visible growth) Step4->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Neuroprotective Activity

Several 1,4-benzoxazine derivatives have demonstrated neuroprotective effects, making them interesting candidates for the treatment of neurodegenerative diseases.[4][7] Their mechanism of action often involves antioxidant properties and modulation of neuronal signaling pathways.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Benzene Ring: The electronic nature of substituents on the aromatic ring can influence the antioxidant potential of the molecule. Electron-donating groups may enhance this activity.

  • Substituents at the 3- and 8-positions: Studies have shown that alkyl substituents at the 3-position and amino groups at the 8-position can be crucial for potent neuroprotective activity.[4] While our focus is on 6- and 4-substituted derivatives, this highlights the importance of exploring various substitution patterns.

Experimental Protocol: MTT Assay for Assessing Neuroprotection

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the protective effects of compounds against cellular stress.[8][9][10][11]

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere.

  • Induction of Neurotoxicity: Treat the cells with a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or glutamate for excitotoxicity) in the presence or absence of the test compound.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

MTT_Assay_Workflow Start Neuronal Cell Culture Step1 Treat with Neurotoxin +/- Test Compound Start->Step1 Step2 Add MTT solution and Incubate Step1->Step2 Step3 Solubilize Formazan Crystals Step2->Step3 Result Measure Absorbance (Cell Viability) Step3->Result

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Benzoxazines

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. This guide provides a deep dive into the comparative biological efficacy of fluorinated versus non-fluorinated benzoxazines, a class of heterocyclic compounds of growing interest in drug discovery. While direct comparative studies on structurally analogous pairs are nascent, this document synthesizes the available preclinical data to illuminate the potential advantages conferred by fluorination.

The Benzoxazine Scaffold and the Rationale for Fluorination

Benzoxazines are bicyclic heterocyclic compounds containing an oxazine ring fused to a benzene ring. Their structural versatility and synthetic accessibility have made them attractive candidates for a range of therapeutic applications. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties in several ways:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. However, the effect is complex and context-dependent.

  • Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

These factors provide a strong rationale for exploring the impact of fluorination on the biological activity of benzoxazines.

Biological Efficacy of Non-Fluorinated Benzoxazines

A variety of non-fluorinated benzoxazine derivatives have been synthesized and evaluated for their biological activities, demonstrating a broad spectrum of potential therapeutic applications.

Antimicrobial Activity

Non-fluorinated benzoxazines have shown promising activity against a range of bacterial and fungal pathogens.[1][2] For example, certain derivatives have demonstrated excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] Bio-based polybenzoxazines, derived from natural products like curcumin, have also exhibited significant antibacterial and antibiofilm properties.[3]

Anticancer Activity

The anticancer potential of non-fluorinated benzoxazines has been explored, with some compounds showing inhibitory activity against various cancer cell lines.

Antiviral Activity

While less explored, some benzoxazine derivatives have been investigated for their antiviral properties.[4]

The Impact of Fluorination on Biological Efficacy

The introduction of fluorine into the benzoxazine scaffold has, in several reported instances, led to an enhancement of biological activity.

Enhanced Antimicrobial Activity

While direct comparisons are limited, some studies on fluorinated heterocyclic compounds suggest that fluorine substitution can significantly boost antimicrobial potency. For instance, in a study on 1,4-benzoxazin-3-one derivatives, a fluorinated compound, 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, was among the most potent, completely inhibiting the mycelial growth of seven agricultural fungi at a concentration of 200 mg L⁻¹.

Potent Anticancer Effects

Fluorination has been shown to be a valuable strategy for enhancing the anticancer activity of various heterocyclic compounds. In a study on fluorinated aminophenylhydrazines, a compound with five fluorine atoms exhibited the strongest cytotoxic effect on A549 lung cancer cells, with an IC50 value of 0.64 μM.[5] While this study was not on benzoxazines, it highlights the potential of polyfluorination to induce potent cytotoxicity. Another study on fluorinated analogues of lepidilines demonstrated that the introduction of fluorine-containing substituents significantly increased cytotoxicity against HeLa and A549 cancer cell lines.[6]

Antiviral Potential

Fluorine is a common feature in many approved antiviral drugs.[7] Although specific data on fluorinated benzoxazines' antiviral activity is scarce, related fluorinated compounds have shown activity against various viruses. For example, fluorinated 3-phenyl-1,2,4-benzotriazines were found to be active against smallpox and other pathogenic viruses.[8]

Quantitative Comparison of Biological Activities

The following tables summarize the reported biological activities of various benzoxazine derivatives. It is important to note that these compounds were evaluated in different studies under varying conditions, so direct comparisons should be made with caution.

Table 1: Antibacterial Activity of Benzoxazine Derivatives

Compound TypeDerivativeTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference
Non-Fluorinated2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenolAcinetobacter baumannii43% growth inhibition at 32 µg/ml[1]
Non-FluorinatedSymmetrical 1,3-benzoxazinesGram-positive & Gram-negative bacteriaSome compounds showed better activity than streptomycin[2]
FluorinatedFluorine-containing dihydropyrazolesGram-positive & Gram-negative bacteriaMIC values ranging from 62.5 to 250 µg/mL[4]

Table 2: Antifungal Activity of Benzoxazine Derivatives

Compound TypeDerivativeTarget Organism(s)Activity (MIC/Inhibition)Reference
Non-Fluorinated6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-oneCandida albicansFungicidal activity[1]
Fluorinated2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one7 phytopathogenic fungiComplete mycelial growth inhibition at 200 mg L⁻¹

Table 3: Cytotoxicity of Fluorinated Compounds against Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineActivity (IC50/CC50)Reference
Fluorinated Lepidiline AnalogueCompound 9aHeLaCC50 = 0.019 µM[6]
Fluorinated Lepidiline AnalogueCompound 1eHeLaCC50 = 0.039 µM[6]
Fluorinated AminophenylhydrazineCompound 6A549IC50 = 0.64 μM[5]
Fluorinated BenzofuranCompounds 1 & 2HCT116~70% proliferation inhibition[9]

Experimental Protocols

To ensure the reproducibility and validity of biological efficacy studies, standardized protocols are essential. Below are detailed, step-by-step methodologies for key experiments.

Synthesis of Benzoxazine Monomers

The general synthesis of benzoxazine monomers involves the Mannich condensation of a phenol, a primary amine, and formaldehyde.[3] For fluorinated derivatives, a fluorinated phenol or amine is used.

  • Diagram of Benzoxazine Synthesis

    G Phenol Phenol (or Fluorinated Phenol) Reaction Mannich Condensation Phenol->Reaction Amine Primary Amine (or Fluorinated Amine) Amine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Heat Heat Heat->Reaction Product Benzoxazine Monomer Reaction->Product

    A generalized workflow for the synthesis of benzoxazine monomers.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: Culture bacteria in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the adjusted bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing

A modified broth microdilution method is often used for fungi.[11][12]

  • Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension.

  • Drug Dilution: Serially dilute the test compounds in RPMI-1640 medium or another suitable broth.

  • Inoculation and Incubation: Add the fungal inoculum to the wells and incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Endpoint Reading: Determine the MIC visually or spectrophotometrically.

Cytotoxicity Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15]

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[15]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

  • MTT Assay Workflow

    cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Treat with benzoxazine derivatives A->B C Add MTT reagent B->C D Incubate (2-4h) C->D E Add solubilization solution D->E F Measure absorbance (570 nm) E->F G Calculate IC50 F->G

    Key steps in determining cytotoxicity using the MTT assay.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit virus-induced cell death.[16][17][18]

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow for viral adsorption.

  • Overlay: Remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates until plaques (zones of cell death) are visible.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.

  • IC50 Calculation: Determine the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Conclusion and Future Directions

The available evidence, though not from direct head-to-head comparative studies, strongly suggests that fluorination is a promising strategy for enhancing the biological efficacy of benzoxazines. The unique properties of fluorine can positively influence metabolic stability, cell permeability, and target binding affinity, leading to more potent antimicrobial and anticancer agents.

Future research should focus on the systematic synthesis and evaluation of paired fluorinated and non-fluorinated benzoxazine analogues to provide a clearer, quantitative understanding of the structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. (2020). Journal of Pharmacognosy and Phytochemistry. Retrieved January 24, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 24, 2026, from [Link]

  • Synthesis and antiviral activity of fluorinated 3-phenyl-1,2,4-benzotriazines. (2007). Pharmaceutical Chemistry Journal. Retrieved January 24, 2026, from [Link]

  • Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. (n.d.). SciELO. Retrieved January 24, 2026, from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). InSc Publishing Group. Retrieved January 24, 2026, from [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). vignettes.solutions. Retrieved January 24, 2026, from [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). ibtbioservices.com. Retrieved January 24, 2026, from [Link]

Sources

Validation

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine: A Comparative Analysis of Methodologies

For researchers and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1,4-benzoxazine derivatives are of significant interest due to their presence...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1,4-benzoxazine derivatives are of significant interest due to their presence in a range of biologically active molecules.[1][2] This guide provides an experimental validation and comparative analysis of synthetic routes for a specific analogue, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, a compound with potential applications in medicinal chemistry. We will delve into a primary synthetic pathway, offering a detailed, self-validating protocol, and compare it with viable alternatives, elucidating the causal relationships behind the experimental choices.

The molecular structure of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, with CAS Number 1267334-42-8, presents a key synthetic challenge: the selective installation of the methyl group on the nitrogen atom of the benzoxazine core.[3] This guide will therefore focus on a two-stage approach: the initial synthesis of the 6-fluoro-2,3-dihydro-1,4-benzoxazine scaffold, followed by its N-methylation.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and logical route to 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine involves two distinct synthetic operations:

  • Step 1: Synthesis of 6-Fluoro-2,3-dihydro-1,4-benzoxazine.

  • Step 2: N-methylation of 6-Fluoro-2,3-dihydro-1,4-benzoxazine.

This approach allows for the purification of the intermediate, ensuring the final product is of high purity.

Experimental Protocol: Step 1 - Synthesis of 6-Fluoro-2,3-dihydro-1,4-benzoxazine

This procedure is adapted from general methods for the synthesis of 1,4-benzoxazine derivatives, which often involve the reaction of a 2-aminophenol derivative with a two-carbon electrophile.[2]

Reaction Scheme:

2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Intermediate 2-Chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide 2-Amino-4-fluorophenol->Intermediate + Chloroacetyl Chloride (Base) Chloroacetyl_chloride Chloroacetyl Chloride Product 6-Fluoro-2,3-dihydro-1,4-benzoxazin-3-one Intermediate->Product Intramolecular Cyclization Final_Product 6-Fluoro-2,3-dihydro-1,4-benzoxazine Product->Final_Product Reduction (e.g., LiAlH4)

A proposed reaction pathway for the synthesis of the benzoxazine core.

Materials and Reagents:

  • 2-Amino-4-fluorophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Chloroform (CHCl₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acylation: To a suspension of 2-amino-4-fluorophenol (1.0 eq) and sodium bicarbonate (3.0 eq) in chloroform at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 1 hour at 0°C and then heat to 55°C for 16 hours.[2]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Cyclization: Concentrate the reaction mixture under reduced pressure and add deionized water. The intermediate, 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide, will precipitate. This intermediate often cyclizes to the lactam, 6-fluoro-2,3-dihydro-1,4-benzoxazin-3-one, upon heating.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Reduction: To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0°C, add the dried intermediate from the previous step portion-wise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Quenching and Extraction: Cool the reaction to 0°C and carefully quench by the sequential addition of water and 15% NaOH solution.

  • Filter the resulting slurry and wash the solid with ethyl acetate.

  • Separate the organic layer of the filtrate, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Purify the crude 6-fluoro-2,3-dihydro-1,4-benzoxazine by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Sodium bicarbonate is a mild base used to neutralize the HCl generated during the acylation reaction.

  • Solvent: Chloroform is a common solvent for this type of acylation.

  • Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing the amide functionality of the intermediate lactam to the corresponding amine.

  • Anhydrous Conditions: The reduction with LiAlH₄ must be carried out under anhydrous conditions as it reacts violently with water.

Experimental Protocol: Step 2 - N-methylation of 6-Fluoro-2,3-dihydro-1,4-benzoxazine

This N-methylation protocol is based on standard procedures for the alkylation of secondary amines.

Reaction Scheme:

Starting_Material 6-Fluoro-2,3-dihydro-1,4-benzoxazine Product 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine Starting_Material->Product + CH3I, K2CO3 in DMF Reagents Methyl Iodide (CH3I) Potassium Carbonate (K2CO3)

N-methylation of the benzoxazine intermediate.

Materials and Reagents:

  • 6-Fluoro-2,3-dihydro-1,4-benzoxazine

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 6-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Methylating Agent: Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a common and effective base for deprotonating the secondary amine, facilitating nucleophilic attack on the methyl iodide.

  • Methylating Agent: Methyl iodide is a highly reactive and common source of an electrophilic methyl group.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions, such as this N-methylation.

Comparative Analysis of Alternative Synthetic Methods

While the primary pathway is robust, alternative methodologies exist for both key steps, each with its own set of advantages and disadvantages.

Alternatives for the Synthesis of the Benzoxazine Core

A prominent alternative for forming the benzoxazine ring is the Mannich-type condensation reaction . This one-pot reaction involves a phenol, a primary amine, and formaldehyde.[4]

Alternative Route: Mannich Condensation

4-Fluorophenol 4-Fluorophenol Product 6-Fluoro-2,3-dihydro-1,4-benzoxazine 4-Fluorophenol->Product Ethanolamine Ethanolamine Ethanolamine->Product Formaldehyde Formaldehyde Formaldehyde->Product

Mannich condensation approach to the benzoxazine core.

Comparison Table: Synthesis of 6-Fluoro-2,3-dihydro-1,4-benzoxazine

FeaturePrimary Method (Acylation-Reduction)Alternative Method (Mannich Condensation)
Starting Materials 2-Amino-4-fluorophenol, Chloroacetyl chloride4-Fluorophenol, Ethanolamine, Formaldehyde
Number of Steps Two (acylation and reduction)One-pot
Reagent Hazards LiAlH₄ is highly pyrophoric and water-reactive.Formaldehyde is a known carcinogen.
Potential Yield Generally moderate to good.Can be high, but prone to side reactions.
Purification Intermediate purification is possible.One-pot nature can lead to complex mixtures.
Scalability Can be challenging due to the use of LiAlH₄.More amenable to large-scale synthesis.
Alternatives for the N-methylation Step

The N-methylation can also be achieved using different methylating agents and base/solvent systems.

Comparison Table: N-methylation of 6-Fluoro-2,3-dihydro-1,4-benzoxazine

FeaturePrimary Method (CH₃I / K₂CO₃ / DMF)Alternative 1 (Dimethyl sulfate / NaH / THF)Alternative 2 (Formaldehyde / Formic Acid - Eschweiler-Clarke)
Methylating Agent Methyl iodideDimethyl sulfateFormaldehyde
Base Potassium carbonate (mild)Sodium hydride (strong, pyrophoric)Not required
Solvent DMF (high boiling point)THF (lower boiling point)None or water
Reagent Hazards Methyl iodide is toxic and a suspected carcinogen.Dimethyl sulfate is highly toxic and carcinogenic.Formaldehyde is a carcinogen.
Byproducts Iodide saltsSulfate saltsWater and CO₂
Work-up Aqueous work-upCareful quenching of NaH required.Simple evaporation or extraction.
Selectivity Generally high for mono-methylation.Risk of over-alkylation with a strong base.Highly selective for methylation.

Conclusion and Future Perspectives

The synthesis of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is most reliably achieved through a two-step process involving the initial formation of the 6-fluoro-2,3-dihydro-1,4-benzoxazine core, followed by N-methylation. The presented primary protocol utilizing an acylation-reduction sequence followed by methylation with methyl iodide offers a balance of reliability and control, allowing for the isolation and purification of the key intermediate.

Alternative methods, such as the one-pot Mannich condensation for the core synthesis and the Eschweiler-Clarke reaction for N-methylation, present compelling advantages in terms of atom economy and potentially simpler procedures. However, these alternatives may also introduce challenges related to reagent toxicity and purification. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and purity needs. Further investigation into greener and more catalyst-efficient methods for both the cyclization and N-alkylation steps would be a valuable direction for future research in this area.

References

  • Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor. (URL: [Link])

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. (URL: [Link])

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (URL: [Link])

  • (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (URL: [Link])

  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[5][6]benzoxazines. (URL: [Link])

  • Various Synthetic Methods of Benzoxazine Monomers. (URL: [Link])

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (URL: [Link])

  • Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates. (URL: [Link])

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (URL: [Link])

  • Photothermal polymerization of benzoxazines. (URL: [Link])

Sources

Comparative

A Senior Application Scientist's Guide to Enantiomeric Purity Determination of Chiral Benzoxazines

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced materials and pharmaceuticals, the chirality of benzoxazine monomers is a critical parameter dictating the properties of the re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and pharmaceuticals, the chirality of benzoxazine monomers is a critical parameter dictating the properties of the resulting polymers and the therapeutic efficacy and safety of drug candidates. The precise determination of enantiomeric purity is, therefore, not merely a quality control step but a fundamental aspect of research and development. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Imperative of Enantiomeric Purity in Chiral Benzoxazines

Chiral benzoxazines are at the forefront of innovation in diverse fields. In materials science, the stereochemistry of the monomer can influence the macroscopic properties of the resulting polybenzoxazines, such as their thermal and mechanical characteristics. In drug discovery, different enantiomers of a bioactive molecule can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent, while the other could be inactive or even detrimental. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs.

This guide delves into the practical application and comparative performance of the three principal analytical methodologies for determining the enantiomeric purity of these crucial compounds.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers, relying on the differential interaction of the enantiomeric analytes with a chiral stationary phase (CSP). This differential interaction leads to different retention times, allowing for their separation and quantification.

Principle of Chiral Recognition in HPLC

The separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, resulting in one enantiomer being retained longer on the column than the other. The choice of CSP is paramount and is often guided by the functional groups present in the analyte. For benzoxazines, which typically contain a tertiary amine and aromatic rings, polysaccharide-based and cyclodextrin-based CSPs are often effective.

Experimental Protocol: Enantioseparation of a Chiral Benzoxazine Derivative

This protocol is based on a published method for the separation of benzoxazine enantiomers using a β-cyclodextrin bonded chiral stationary phase.

1. Sample Preparation:

  • Dissolve the chiral benzoxazine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase: A β-cyclodextrin bonded column (e.g., Click β-CD). The cyclodextrin cavity and the hydroxyl groups on its rim provide the chiral environment for separation.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer, such as triethylammonium acetate (TEAA). The organic modifier content and the buffer pH are critical parameters for optimizing the separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detection at a wavelength where the benzoxazine shows strong absorbance (e.g., 254 nm).

3. Method Optimization - Causality Explained:

  • Organic Modifier: Acetonitrile was found to be more effective than methanol for the chiral separation of benzoxazine enantiomers. This is likely due to the different ways these solvents interact with the stationary phase and the analyte, affecting the inclusion complexation and hydrogen bonding interactions that govern the separation.

  • Buffer Concentration and pH: The resolution of the enantiomers is highly dependent on the pH and concentration of the buffer. For the separation of benzoxazine enantiomers on a β-cyclodextrin column, a maximum resolution was achieved at a pH of 4.1. This is because the ionization state of the tertiary amine in the benzoxazine ring and the surface charge of the stationary phase are influenced by pH, which in turn affects the chiral recognition. The retention time and resolution were observed to decrease with an increasing concentration of the TEAA buffer, suggesting that an optimal ionic strength is necessary to facilitate the chiral interactions without causing excessive band broadening.

4. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Workflow for Chiral HPLC Method Development

Caption: A generalized workflow for developing a chiral HPLC method.

Section 2: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced environmental impact. The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.

The SFC Advantage for Chiral Benzoxazines

The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster column equilibration compared to liquid mobile phases, resulting in significantly shorter analysis times. This is particularly beneficial for high-throughput screening in drug discovery. Furthermore, the reduced consumption of organic solvents makes SFC a "greener" analytical technique. For chiral separations, SFC often provides comparable or even better resolution than HPLC.

Principle of Chiral Recognition in SFC

Similar to HPLC, chiral SFC relies on chiral stationary phases to achieve separation. The separation mechanism also involves the formation of transient diastereomeric complexes. However, the mobile phase in SFC (supercritical CO₂ with an organic modifier) creates a different environment compared to the liquid mobile phases in HPLC, which can lead to different chiral recognition and sometimes complementary selectivity. Polysaccharide-based CSPs are widely used and highly effective for a broad range of chiral compounds in SFC.

Experimental Protocol: A General Approach for Chiral Benzoxazine Analysis

1. Sample Preparation:

  • Dissolve the chiral benzoxazine sample in a suitable organic solvent (e.g., methanol, ethanol) to a concentration of approximately 1 mg/mL.

2. SFC System and Conditions:

  • SFC System: A modern SFC system with a back-pressure regulator and a UV or mass spectrometric detector.

  • Chiral Stationary Phase: A screening of several polysaccharide-based CSPs is recommended. Common choices include columns based on amylose and cellulose derivatives (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: An alcohol modifier (e.g., methanol, ethanol, or isopropanol).

  • Gradient: A typical screening gradient would be from 5% to 40% modifier over 5-10 minutes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV detection or MS.

3. Method Optimization - Causality Explained:

  • Choice of Modifier: The type of alcohol used as a modifier can significantly impact the selectivity of the separation. Methanol, ethanol, and isopropanol should be screened as they interact differently with the analyte and the CSP.

  • Modifier Percentage: The concentration of the organic modifier affects the elution strength of the mobile phase and the chiral recognition. Lower modifier concentrations generally lead to longer retention times but can improve resolution.

  • Additives: For basic compounds like benzoxazines, adding a small amount of a basic additive (e.g., diethylamine, isopropylamine) to the modifier can improve peak shape and resolution by minimizing undesirable interactions with the silica support of the CSP.

  • Temperature and Back Pressure: These parameters influence the density and solvating power of the supercritical fluid and can be fine-tuned to optimize the separation.

Workflow for Chiral SFC Method Development

Caption: A streamlined workflow for developing a chiral SFC method.

Section 3: NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a distinct and powerful approach for determining enantiomeric purity without the need for chromatographic separation. This method relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.

Principle of Enantiodiscrimination by NMR

When a chiral analyte is mixed with a CSA in an NMR tube, they form rapidly exchanging, diastereomeric complexes. These complexes have different magnetic environments, which can lead to the observation of separate signals for corresponding protons (or other nuclei) of the two enantiomers. The integration of these signals directly provides the ratio of the enantiomers and thus the enantiomeric excess.

Experimental Protocol: Determination of Enantiomeric Excess

1. Sample and CSA Preparation:

  • Accurately weigh the chiral benzoxazine sample (typically 1-5 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Select an appropriate CSA. For benzoxazines, which contain a basic nitrogen atom, acidic CSAs or those capable of hydrogen bonding are often effective. Examples include chiral acids, alcohols, or macrocyclic compounds.

  • Add the CSA to the NMR tube. The molar ratio of CSA to analyte is a critical parameter to optimize, with ratios from 0.5 to 2.0 equivalents often being effective.

2. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • The key is to identify a proton signal (or signals) of the benzoxazine that shows clear separation for the two enantiomers in the presence of the CSA. Protons close to the chiral center are often the most sensitive.

3. Method Optimization - Causality Explained:

  • Choice of CSA: The selection of the CSA is crucial and often empirical. The nature of the intermolecular interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) between the CSA and the analyte determines the degree of spectral separation.

  • Solvent: The choice of solvent can significantly impact the interactions between the analyte and the CSA. Non-polar solvents often enhance these interactions and lead to better spectral resolution.

  • Concentration: The concentrations of both the analyte and the CSA can affect the equilibrium of the diastereomeric complexes and thus the observed chemical shift differences.

  • Temperature: Lowering the temperature can slow down the exchange rate between the free and complexed species and sharpen the signals, potentially improving the resolution.

4. Data Analysis:

  • The enantiomeric excess is calculated by integrating the well-resolved signals corresponding to each enantiomer.

Logical Relationship in NMR Chiral Recognition

NMR_Principle Analyte Chiral Analyte (Enantiomers) Complex Diastereomeric Complexes (Rapid Exchange) Analyte->Complex CSA Chiral Solvating Agent CSA->Complex Spectrum Distinct NMR Signals Complex->Spectrum Integration Integration & %ee Calculation Spectrum->Integration

Validation

A Senior Application Scientist's Comparative Guide to the Synthesis of 1,4-Benzoxazines

For Researchers, Scientists, and Drug Development Professionals The 1,4-benzoxazine scaffold is a privileged heterocyclic motif, forming the structural core of a multitude of biologically active compounds and high-perfor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif, forming the structural core of a multitude of biologically active compounds and high-performance polymers. Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical importance of efficient and versatile synthetic routes. This guide provides an in-depth comparative analysis of various methodologies for the synthesis of 1,4-benzoxazines, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits and limitations.

The Enduring Workhorse: Mannich Condensation

The Mannich reaction represents the classical and most widely employed method for the synthesis of 1,3-benzoxazines, which are precursors to polybenzoxazines. While not a direct route to all 1,4-benzoxazines, it is a foundational reaction in benzoxazine chemistry.[1] The one-pot, three-component condensation of a phenol, a primary amine, and formaldehyde offers a straightforward approach to the benzoxazine ring system.[2]

Mechanistic Rationale

The reaction proceeds through the formation of a Mannich base. Initially, the primary amine reacts with formaldehyde to generate an N-hydroxymethyl amine, which then dehydrates to form a reactive iminium ion. Concurrently, the phenol is activated under the reaction conditions. The iminium ion then undergoes electrophilic attack by the electron-rich phenol, typically at the ortho position, to form a 2-aminomethylphenol intermediate. Subsequent intramolecular cyclization with another equivalent of formaldehyde yields the 3,4-dihydro-2H-1,3-benzoxazine ring.[3]

Mannich Condensation Phenol Phenol MannichBase 2-Aminomethylphenol (Mannich Base) Phenol->MannichBase + Iminium Ion (Electrophilic Attack) Amine Primary Amine Iminium Iminium Ion Amine->Iminium + Formaldehyde Formaldehyde1 Formaldehyde (1 eq) Formaldehyde2 Formaldehyde (1 eq) Benzoxazine 1,3-Benzoxazine MannichBase->Benzoxazine + Formaldehyde (2 eq) (Intramolecular Cyclization)

Caption: General workflow for the Mannich condensation synthesis of 1,3-benzoxazines.

Advantages and Limitations

The primary advantage of the Mannich condensation lies in its operational simplicity and the ready availability of a wide variety of starting materials, which allows for a high degree of molecular design flexibility.[4] However, traditional methods often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the generation of byproducts.[1] The use of formaldehyde, a known carcinogen, also presents safety and environmental concerns.

Experimental Protocol: Synthesis of a Bio-based Bisbenzoxazine[5]

This protocol describes the synthesis of an asymmetric bio-based bisbenzoxazine monomer.

Materials:

  • Tyramine

  • Salicylaldehyde

  • Anhydrous ethanol

  • Diethyl phosphite

  • 1,4-Dioxane

  • Paraformaldehyde

  • Furfurylamine

Procedure:

  • To a 50 mL round-bottom flask, add tyramine (10 mmol, 1.37 g) and salicylaldehyde (10 mmol, 1.22 g), followed by 20 mL of anhydrous ethanol as the solvent.

  • Stir the mixture at 55 °C for 3 hours.

  • Add diethyl phosphite (10 mmol, 1.38 g) and raise the reaction temperature to 80–85 °C. Continue stirring for an additional 12 hours.

  • Remove the ethanol by rotary evaporation.

  • Add 1,4-dioxane (fresh solvent), paraformaldehyde (33 mmol, 0.99 g), and furfurylamine (10 mmol, 1.37 g).

  • Heat the reaction mixture to 110 °C and maintain this temperature for 12 hours.

  • Obtain the crude product after two alkaline washes, three water washes, and solvent removal under reduced pressure.

  • Dry the crude product in vacuo overnight.

  • Purify the final product by column chromatography.

Modern Approaches: Transition-Metal Catalysis

To overcome the limitations of classical methods, several modern synthetic strategies employing transition-metal catalysts have been developed. These reactions often offer milder conditions, higher yields, and greater functional group tolerance.

Y(OTf)₃-Catalyzed Cascade Reaction of Benzoxazoles

A notable advancement is the Yttrium(III) triflate (Y(OTf)₃)-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols.[5] This method provides a convenient and practical route to a variety of aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields.[5]

The reaction is believed to proceed via an SN1 nucleophilic substitution of the benzoxazole with a propargyl cation, which is generated from the propargylic alcohol in the presence of the Lewis acid catalyst, Y(OTf)₃. This is followed by a ring-opening of the benzoxazole and a subsequent regioselective ring-closure to form the 1,4-benzoxazine scaffold.[5]

Y_OTf3_Cascade Benzoxazole Benzoxazole Intermediate Ring-Opened Intermediate Benzoxazole->Intermediate + Propargyl Cation (SN1 Nucleophilic Substitution) Propargyl_Alcohol Propargylic Alcohol Propargyl_Cation Propargyl Cation Propargyl_Alcohol->Propargyl_Cation + Y(OTf)₃ YOTf3 Y(OTf)₃ Benzoxazine Aldehyde-containing 1,4-Benzoxazine Intermediate->Benzoxazine Regioselective Ring-Closure

Caption: Proposed mechanism for the Y(OTf)₃-catalyzed synthesis of 1,4-benzoxazines.

Materials:

  • Benzoxazole derivative

  • Propargylic alcohol derivative

  • Yttrium(III) triflate (Y(OTf)₃)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a reaction tube, add the benzoxazole (0.2 mmol), propargylic alcohol (0.24 mmol), and Y(OTf)₃ (10 mol%).

  • Add DCE (2 mL) as the solvent.

  • Stir the reaction mixture at 80 °C for the time specified (typically 12-16 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1,4-benzoxazine product.

Synthesis via Ring Opening of Aziridines and Cu(I)-Catalyzed Cyclization

An elegant and highly efficient method for the synthesis of nonracemic 3,4-dihydro-1,4-benzoxazine derivatives involves the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization.[6][7] This one-pot procedure delivers excellent yields (up to 95%) and outstanding enantio- and diastereospecificity.[6]

The reaction commences with the activation of the aziridine by a Lewis acid (e.g., BF₃·OEt₂), facilitating a nucleophilic attack by the 2-halophenol in an SN2 fashion. This ring-opening step generates a key intermediate. The subsequent addition of a Cu(I) catalyst and a suitable ligand promotes an intramolecular C-N bond formation, leading to the desired 1,4-benzoxazine ring system.[7]

Aziridine_Ring_Opening Aziridine Activated Aziridine Intermediate Ring-Opened Intermediate Aziridine->Intermediate + 2-Halophenol (SN2 Ring Opening) Halophenol 2-Halophenol Lewis_Acid Lewis Acid Lewis_Acid->Aziridine Benzoxazine 3,4-Dihydro-1,4-benzoxazine Intermediate->Benzoxazine + Cu(I) Catalyst (Intramolecular C-N Cyclization) Cu_Catalyst Cu(I) Catalyst

Caption: Workflow for the synthesis of 1,4-benzoxazines from activated aziridines.

Materials:

  • Activated aziridine

  • 2-Halophenol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene)

Procedure:

  • To a solution of the activated aziridine (1.0 equiv) in the chosen solvent, add the 2-halophenol (1.2 equiv).

  • Cool the mixture to 0 °C and add the Lewis acid (e.g., BF₃·OEt₂, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the aziridine is consumed (monitored by TLC).

  • To the same pot, add the Cu(I) catalyst (e.g., CuI, 10 mol%), ligand (20 mol%), and base (2.0 equiv).

  • Heat the reaction mixture at the appropriate temperature (e.g., 110 °C) until the cyclization is complete.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Green and Efficient: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products.[8] This technology has been successfully applied to the synthesis of 1,4-benzoxazines, offering a greener and more efficient alternative to conventional heating methods.[8]

Rationale for Microwave Enhancement

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. This can significantly reduce reaction times from hours to minutes.[1] The efficiency of microwave heating can also minimize the formation of byproducts, simplifying purification. Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, aligning with the principles of green chemistry.[9]

Experimental Protocol: Microwave-Assisted Synthesis[10]

Materials:

  • Substituted 2-aminophenol

  • Substituted benzaldehyde

  • Substituted phenacyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Solvent (if required)

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), phenacyl bromide (1.0 mmol), and Cs₂CO₃ (as a base catalyst).

  • If a solvent is used, add it to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a short duration (typically 3-5 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as appropriate (e.g., by adding water and extracting with an organic solvent).

  • Purify the product by crystallization or column chromatography.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Reagents/Catalysts Typical Reaction Conditions Typical Yields Advantages Disadvantages
Mannich Condensation Phenol, primary amine, formaldehydeHigh temperatures, long reaction timesVariableSimple, high molecular design flexibilityHarsh conditions, use of formaldehyde, potential byproducts[1]
Y(OTf)₃-Catalyzed Cascade Benzoxazole, propargylic alcohol, Y(OTf)₃80 °C, 12-16 hModerate to excellent (up to 92%)[10]Mild, good functional group toleranceRequires pre-functionalized starting materials
Aziridine Ring Opening/Cyclization Activated aziridine, 2-halophenol, Lewis acid, Cu(I) catalyst0 °C to 110 °C (one-pot)Excellent (up to 95%)[6]High yields and stereospecificity, one-pot procedureRequires synthesis of activated aziridines
Microwave-Assisted Synthesis Varies (e.g., 2-aminophenol, aldehyde, phenacyl bromide)High temperature, short time (3-5 min)Good to excellent (70-86%)[1]Rapid, high yields, improved purity, greenerRequires specialized microwave equipment

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of synthetic route for a particular 1,4-benzoxazine derivative will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of efficiency and environmental impact.

  • For rapid, small-scale synthesis and methods development, microwave-assisted synthesis offers significant advantages in terms of speed and efficiency.

  • When high stereochemical control is paramount, the aziridine ring-opening/cyclization method is a superior choice, providing excellent enantio- and diastereoselectivity.

  • The Y(OTf)₃-catalyzed cascade reaction represents a powerful tool for accessing aldehyde-functionalized 1,4-benzoxazines from readily available benzoxazoles.

  • Despite its limitations, the Mannich condensation remains a valuable and versatile method, particularly for the synthesis of 1,3-benzoxazines as precursors for polybenzoxazine resins, due to its operational simplicity and the vast array of commercially available starting materials.

As the demand for novel 1,4-benzoxazine derivatives in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.

References

  • Qi, H., Zhao, Y., Li, W., & Chen, S. (2022). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications, 58(65), 9123-9126. [Link]

  • Liu, J., Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 704. [Link]

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 3-18). Elsevier. [Link]

  • Hao, L., Wu, G., Wang, Y., Xu, X., & Ji, Y. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 47(22), 9527-9531. [Link]

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]

  • Froimowicz, P., et al. (2018). A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions and its polymer properties. Green Chemistry, 20(24), 5647-5657. [Link]

  • Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[5][11]oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkat USA. [Link]

  • Sharaf El-Din, A. M. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link]

  • Zhang, K., et al. (2022). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Applied Polymer Materials, 4(2), 1235-1245. [Link]

  • Froimowicz, P., et al. (2018). Making Benzoxazines Greener: Design, Synthesis, and Polymerization of a Bio-based Benzoxazine Fulfilling Two Principles of Green Chemistry. ACS Sustainable Chemistry & Engineering, 6(6), 7402-7410. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Nelson, J. D. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1325-1370. [Link]

  • Al-Khafaji, Y. A. H., & Al-Ghezi, M. K. S. (2024). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Current Organic Chemistry, 28. [Link]

  • Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 18(9), 10948-10961. [Link]

  • Kumar, A., & Kumar, S. (2015). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 20(8), 14588-14619. [Link]

  • Patel, M. B., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics, 14(3), 1-10. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. [Link]

  • Pan, M., et al. (2022). One-pot synthesis of 3-trifluoromethylbenzo[b][5][11]oxazines from CF3-imidoyl sulfoxonium ylides with 2-bromophenols. Chemical Communications, 58(90), 12443-12446. [Link]

  • Sarmiento-Sánchez, J. I., et al. (2019). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 12(3), 255-263. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wang, J. J., et al. (2017). Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives With Up to Six Fused Rings. The Journal of Organic Chemistry, 82(21), 11603-11610. [Link]

  • Sharaf El-Din, A. M. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 219-245. [Link]

  • Andraos, J. (2005). Metrics to 'green' chemistry—which are the best? Green Chemistry, 7(4), 20-31. [Link]

  • SciSpace. (2024). Green Chemistry. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-oxazines. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Introduction: The Imperative for Rigorous Analytical Characterization In the landscape of pharmaceutical development and materials science, the structural integrity and purity of novel chemical entities are paramount. 6-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Characterization

In the landscape of pharmaceutical development and materials science, the structural integrity and purity of novel chemical entities are paramount. 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, a heterocyclic compound with potential applications stemming from the broader biological activities of benzoxazine derivatives, is no exception.[1][2] The journey from synthesis to application is paved with meticulous analytical scrutiny to ensure its identity, purity, and stability. This guide provides a comprehensive framework for the cross-validation of analytical data for this specific molecule, drawing upon established methodologies for analogous structures.[3][4][5] Our focus is not merely on the "how" but the "why," offering insights into the selection of analytical techniques and the interpretation of the resulting data.

The inherent value of a multi-pronged analytical approach cannot be overstated. Each technique offers a unique perspective on the molecule's characteristics. By cross-validating data from orthogonal methods—those that measure different chemical or physical properties—we build a robust and unimpeachable analytical profile. This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy for the comprehensive characterization of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Physicochemical Properties of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

A foundational understanding of the target molecule's properties is crucial for method development.

PropertyValueSource
CAS Number 1267334-42-8[6]
Molecular Formula C₉H₁₀FNO[6]
Molecular Weight 167.18 g/mol [6]

These basic identifiers are the starting point for all subsequent analytical work.

Chromatographic Techniques: A Comparative Analysis for Purity and Quantification

Chromatography is the cornerstone of purity assessment and quantification in chemical analysis. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds. For 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, a reversed-phase HPLC method is the logical starting point due to the molecule's moderate polarity.

  • Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a versatile choice for initial method development.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. A typical mobile phase system would be:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B (hold)

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm is a good starting point, with further optimization based on the compound's UV spectrum.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration of 1 mg/mL.

The acidic modifier in the aqueous phase helps to sharpen peaks by minimizing tailing for the basic nitrogen in the benzoxazine ring. The gradient elution ensures that both polar and non-polar impurities are effectively separated and eluted. The primary peak corresponding to 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is expected to have a retention time that can be fine-tuned by adjusting the gradient slope. The purity is assessed by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is an invaluable technique for identifying and quantifying volatile and semi-volatile compounds. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for detecting residual solvents and by-products from the synthesis.[7]

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50°C (hold for 2 min)

    • Ramp: 10°C/min to 280°C

    • Final Hold: 5 min at 280°C

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1) to prevent column overloading.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

The temperature program allows for the separation of compounds with a range of boiling points. The mass spectrometer will fragment the eluting compounds in a reproducible manner, generating a unique mass spectrum that acts as a "fingerprint" for identification. The molecular ion peak (M+) for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine is expected at m/z 167. Key fragmentation patterns can be predicted based on the structure, providing further confirmation of its identity.

Comparative Summary of Chromatographic Techniques
FeatureHPLCGC-MS
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Primary Use Purity assessment and quantificationIdentification of volatile impurities and structural confirmation
Detection UV, PDA, etc.Mass Spectrometry
Strengths Wide applicability, non-destructiveHigh sensitivity, provides structural information
Limitations Lower resolution than GC for some compoundsRequires analyte to be volatile and thermally stable

Spectroscopic Techniques: Unveiling the Molecular Architecture

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are essential for the unambiguous identification of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

  • Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). The fluorine substituent will cause further splitting (coupling).

  • Oxazine Ring Protons: The two methylene groups of the oxazine ring (-O-CH₂-CH₂-N-) will likely appear as two distinct multiplets in the upfield region (typically δ 3.0-4.5 ppm).[8]

  • Methyl Protons: The N-methyl group (-N-CH₃) will appear as a singlet at a characteristic chemical shift (typically δ 2.5-3.5 ppm).

  • Aromatic Carbons: The carbons of the benzene ring will resonate in the downfield region (typically δ 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Oxazine Ring Carbons: The two methylene carbons of the oxazine ring will appear in the aliphatic region (typically δ 40-70 ppm).[2]

  • Methyl Carbon: The N-methyl carbon will appear as a single peak in the upfield region (typically δ 30-45 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FT-IR spectrum serves as a unique molecular fingerprint.

Based on the analysis of similar benzoxazine structures, the following characteristic peaks are anticipated for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine:[9][10][11][12]

Wavenumber (cm⁻¹)Assignment
~2850-3000C-H stretching (aliphatic and aromatic)
~1600, ~1500C=C stretching (aromatic ring)
~1230Asymmetric C-O-C stretching of the oxazine ring[9]
~1100-1200C-F stretching
~1030Symmetric C-O-C stretching of the oxazine ring[9]
~920Benzene ring with attached oxazine ring[9]

Visualizing the Analytical Workflow

A logical and systematic workflow is crucial for the efficient and effective analysis of any new chemical entity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation synthesis Synthesized 6-Fluoro-4-methyl-2,3-dihydro- 1,4-benzoxazine hplc HPLC (Purity & Quantification) synthesis->hplc Purity Check gcms GC-MS (Volatile Impurities & ID) synthesis->gcms Impurity Profile nmr NMR (¹H, ¹³C) (Structural Elucidation) synthesis->nmr Structure Confirmation ftir FT-IR (Functional Groups) synthesis->ftir Functional Group ID cross_validation Cross-Validation & Final Report hplc->cross_validation gcms->cross_validation nmr->cross_validation ftir->cross_validation

Caption: A streamlined workflow for the comprehensive analytical characterization of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Conclusion: A Unified Approach to Analytical Certainty

The analytical characterization of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, like any molecule destined for advanced applications, demands a rigorous, multi-faceted approach. By integrating the strengths of HPLC, GC-MS, NMR, and FT-IR, we can confidently establish its identity, purity, and structural integrity. The cross-validation of data from these orthogonal techniques provides a self-validating system that ensures the reliability of the analytical results. This guide has outlined a robust framework for achieving this, emphasizing not just the methods themselves, but the scientific rationale that underpins a sound analytical strategy.

References

  • MDPI. (2021, April 28). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][13]benzoxazines. Retrieved from [Link]

  • ResearchGate. (2024, June 9). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

  • ResearchGate. 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo [e][1][3]oxazine. Retrieved from [Link]

  • PMC - NIH. (2025, April 30). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Retrieved from [Link]

  • PubChem. 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | C9H10BrNO. Retrieved from [Link]

  • ResearchGate. FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]

  • Shimadzu. C146-E384 Technical Report Detailed Analysis of an Unknown Polymer Using the Py-GC/MS System with Polymer Additives and F-Search. Retrieved from [Link]

  • ResearchGate. 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]

  • PubChem. 6-Chloro-3-[(2-fluorophenyl)methyl]-2,4-dihydropyrido[3,2-h][1][3]benzoxazine | C18H14ClFN2O. Retrieved from [Link]

  • ResearchGate. FTIR spectrum of the benzoxazine monomer. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Retrieved from [Link]

  • ijstr.org. An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. Retrieved from [Link]

  • ResearchGate. FT-IR spectra of benzoxazine monomers. Retrieved from [Link]

  • Google Patents. US6939964B2 - Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.
  • PubChem. 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)- | C16H18FN3O4. Retrieved from [Link]

  • ResearchGate. FTIR spectra of benzoxazine monomers. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine

Understanding the Compound: Hazard Profile and Regulatory Context 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine belongs to the class of halogenated organic compounds. The presence of a fluorine atom, a halogen, necessita...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Profile and Regulatory Context

6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine belongs to the class of halogenated organic compounds. The presence of a fluorine atom, a halogen, necessitates a cautious approach to its disposal. Halogenated organic compounds are a focus of environmental regulation due to their potential for persistence and toxicity.

Key Considerations:

  • Hazardous Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Given its structure as a halogenated organic compound, 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine should be managed as hazardous waste.

  • Lack of Comprehensive Toxicological Data: The toxicological properties of many benzoxazine derivatives have not been fully investigated.[1] In the absence of specific data, a conservative approach that assumes a degree of toxicity is prudent.

  • Regulatory Compliance: Disposal procedures must adhere to local, regional, and national hazardous waste regulations.[1][2] These regulations are designed to prevent environmental contamination and ensure human safety.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, step-by-step process for the safe disposal of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

1. Personal Protective Equipment (PPE):

Before handling the compound for disposal, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (inspect for integrity before use)

  • A lab coat

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, clearly labeled container for the disposal of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine waste. The container should be made of a material compatible with the chemical and should have a secure lid.

  • Avoid Mixing Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid vs. Liquid Waste:

    • Solid Waste: If the compound is in solid form, it should be swept up and shoveled into a suitable container for disposal.[1][2] Avoid creating dust.

    • Liquid Waste: If the compound is in a solution, it should be collected in a sealed container. Do not pour it down the drain.[2]

3. Labeling:

Properly label the waste container with the following information:

  • The full chemical name: "6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine"

  • The words "Hazardous Waste"

  • The primary hazards associated with the chemical class (e.g., "Halogenated Organic Compound," "Potential Irritant")

  • The date of accumulation

4. Storage:

Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated

  • Away from incompatible materials such as strong oxidizing agents and strong acids[2][3]

  • Secure and accessible only to authorized personnel

5. Disposal:

Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. The primary disposal method for halogenated organic compounds is typically high-temperature incineration.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

start Start: Disposal of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Physical State ppe->assess solid Solid Waste: Sweep and place in container assess->solid Solid liquid Liquid Waste: Collect in sealed container assess->liquid Liquid label Label Container: 'Hazardous Waste' Chemical Name, Date solid->label liquid->label storage Store in Designated Hazardous Waste Area label->storage contact_ehs Contact EHS for Pickup and Final Disposal storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

Quantitative Data Summary: Hazard Classification of Similar Compounds

Compound ClassPrimary HazardsDisposal Recommendation
Halogenated BenzoxazinesPotential for skin and eye irritation.[3][5]Dispose of as hazardous waste.[1][2][3][5]
Halogenated OrganicsEnvironmental persistence, potential toxicity.Treatment and disposal in accordance with EPA guidelines.[6]

The Causality Behind the Protocol: A Deeper Dive

The procedures outlined above are not arbitrary; they are based on a risk-mitigation strategy rooted in the chemical nature of 6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine.

  • Why Segregate Waste? Mixing incompatible chemicals can lead to dangerous reactions. For instance, mixing halogenated compounds with certain other chemicals could produce toxic gases.

  • Why Not Pour Down the Drain? As a halogenated organic compound, it is likely not readily biodegradable and could harm aquatic life and interfere with wastewater treatment processes.[1]

  • Why High-Temperature Incineration? This method is effective for the complete destruction of many halogenated organic compounds, preventing their release into the environment.[4]

Trustworthiness Through Self-Validation

This protocol is designed to be a self-validating system. By following these steps, you are inherently adhering to the foundational principles of laboratory safety and environmental compliance. The emphasis on consulting with your institution's EHS department provides a crucial layer of verification, ensuring that your specific actions align with the most current regulations and best practices.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
Reactant of Route 2
Reactant of Route 2
6-Fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine
© Copyright 2026 BenchChem. All Rights Reserved.